Product packaging for 4-Benzyloxy-3-chlorophenylboronic acid(Cat. No.:CAS No. 845551-44-2)

4-Benzyloxy-3-chlorophenylboronic acid

Cat. No.: B151630
CAS No.: 845551-44-2
M. Wt: 262.5 g/mol
InChI Key: AYSMMNDQVZAXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzyloxy-3-chlorophenylboronic acid is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BClO3 B151630 4-Benzyloxy-3-chlorophenylboronic acid CAS No. 845551-44-2

Properties

IUPAC Name

(3-chloro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSMMNDQVZAXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396089
Record name 4-Benzyloxy-3-chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845551-44-2
Record name 4-Benzyloxy-3-chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYLOXY-3-CHLOROPHENYLBORONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-3-chlorophenylboronic Acid (CAS 845551-44-2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource on the properties, synthesis, and applications of 4-Benzyloxy-3-chlorophenylboronic acid, a key building block in modern medicinal chemistry.

Introduction

This compound is a substituted arylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly in the realm of drug discovery and development.[1] Its unique structural features, including the presence of a benzyloxy group and a chlorine atom on the phenyl ring, impart specific reactivity and properties that make it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, and its application in the synthesis of bioactive molecules, with a focus on kinase and proteasome inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 845551-44-2[1]
Molecular Formula C₁₃H₁₂BClO₃[1]
Molecular Weight 262.50 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 188-193 °C
Purity ≥98% (typically analyzed by HPLC)[1]
Synonyms 4-Benzyloxy-3-chlorobenzeneboronic acid[1]
Solubility Soluble in organic solvents such as THF, dioxane, and DMF.
Storage Store at room temperature in a dry, well-ventilated place.[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in many pharmaceutical agents.[2]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.

The benzyloxy and chloro substituents on the phenylboronic acid ring can influence the electronic properties and reactivity of the molecule in these steps, offering opportunities for selective synthesis.

General Experimental Protocol for Suzuki-Miyaura Coupling

While specific reaction conditions can vary depending on the substrates, the following provides a general and adaptable protocol for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a reaction flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Add the degassed solvent(s) to the flask.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Application in the Synthesis of Bioactive Molecules

The utility of this compound is highlighted by its incorporation into the synthesis of molecules with significant biological activity. Its structure serves as a key building block for creating compounds that can interact with specific biological targets, such as protein kinases and the proteasome, which are implicated in diseases like cancer.[1]

Role in the Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[3] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The synthesis of kinase inhibitors often involves the construction of complex heterocyclic scaffolds, and the Suzuki-Miyaura coupling is a key tool in this process. This compound can be used to introduce a substituted phenyl ring into these scaffolds, which can be crucial for binding to the kinase active site and achieving high potency and selectivity.

Contribution to the Synthesis of Proteasome Inhibitors

The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell.[4] Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins in cancer cells, making it an effective anti-cancer strategy.[5] Boronic acids themselves are a known class of proteasome inhibitors, with the boronic acid moiety directly interacting with the active site of the proteasome.[6][7] Furthermore, this compound can be used as a building block to synthesize more complex, non-boronic acid-based proteasome inhibitors, where the substituted phenyl ring contributes to the overall binding affinity and specificity of the molecule.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the practical application and biological relevance of compounds derived from this compound, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound F Heating & Stirring (Inert Atmosphere) A->F B Aryl Halide B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Extraction F->G Reaction Completion H Drying G->H I Concentration H->I J Column Chromatography I->J K Purified Biaryl Product J->K Isolation

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Proteasome_Inhibition_Pathway cluster_pathway Ubiquitin-Proteasome Pathway & Inhibition Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 TargetProtein Target Protein (e.g., Cyclin, IκB) E3 E3 (Ligase) TargetProtein->E3 E2 E2 (Conjugating Enzyme) E1->E2 Ub Activation E2->E3 Ub Conjugation PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Ub Ligation Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Proteolysis Apoptosis Apoptosis Proteasome->Apoptosis Inhibition of CellCycle Cell Cycle Progression Degradation->CellCycle Inhibition of NFkB NF-κB Activation Degradation->NFkB Inhibition of Inhibitor Proteasome Inhibitor (Derived from 4-Benzyloxy-3-chlorophenyl -boronic acid) Inhibitor->Proteasome Inhibition

Inhibition of the Ubiquitin-Proteasome Pathway by a potential therapeutic agent.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust. Use only in a well-ventilated area.

  • First Aid:

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound (CAS 845551-44-2) is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures found in many biologically active compounds. For researchers and professionals in drug discovery, a thorough understanding of its properties and applications is crucial for the design and synthesis of novel therapeutic agents, especially in the areas of oncology and inflammation. The continued exploration of this and similar reagents will undoubtedly contribute to the advancement of pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Benzyloxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Benzyloxy-3-chlorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a plausible synthetic route, experimental protocols, and key characterization data to support researchers in the effective utilization of this compound.

Introduction

This compound is a bifunctional reagent of significant interest in the development of novel therapeutics and complex organic molecules. Its structure, featuring a benzyloxy group, a chlorine atom, and a boronic acid moiety, allows for versatile applications, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the benzyloxy group offers a handle for further functionalization or can act as a protecting group, while the chloro substituent influences the electronic properties and reactivity of the molecule. This guide outlines a robust synthetic pathway and the analytical methods for the characterization of this important synthetic intermediate.

Synthesis of this compound

A prevalent and effective method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate followed by acidic hydrolysis. A plausible and efficient synthetic route to this compound begins with the readily available precursor, 1-bromo-4-(benzyloxy)-2-chlorobenzene.

Proposed Reaction Scheme

The synthesis proceeds via a two-step sequence:

  • Lithiation: Halogen-metal exchange of 1-bromo-4-(benzyloxy)-2-chlorobenzene with a strong organolithium base, such as n-butyllithium, to generate the corresponding aryllithium species.

  • Borylation: The in-situ generated aryllithium reagent reacts with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester, which is subsequently hydrolyzed under acidic conditions to yield the desired this compound.

Synthesis_Workflow start 1-Bromo-4-(benzyloxy)-2-chlorobenzene reagent1 n-Butyllithium (Lithiation) start->reagent1 1. intermediate Aryllithium Intermediate reagent1->intermediate reagent2 Triisopropyl borate (Borylation) intermediate->reagent2 2. boronate Boronate Ester reagent2->boronate reagent3 Acidic Workup (Hydrolysis) boronate->reagent3 3. product This compound reagent3->product

Synthesis Workflow for this compound.
Detailed Experimental Protocol

Materials:

  • 1-Bromo-4-(benzyloxy)-2-chlorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-4-(benzyloxy)-2-chlorobenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • Lithiation: n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Quenching and Hydrolysis: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.

  • Workup: The aqueous layer is separated and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound as a white to off-white solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data for this compound.

ParameterData
Molecular Formula C₁₃H₁₂BClO₃
Molecular Weight 262.50 g/mol
CAS Number 845551-44-2[1]
Appearance White to off-white crystalline powder[1]
Melting Point 188-193 °C[1]
Purity (by HPLC) ≥98%[1]
¹H NMR (Predicted) d (ppm): 7.85 (d, 1H), 7.75 (s, 1H), 7.45-7.30 (m, 5H), 7.10 (d, 1H), 5.20 (s, 2H), 4.90 (br s, 2H, B(OH)₂)
¹³C NMR (Predicted) d (ppm): 158.0, 136.5, 135.0, 132.0, 130.0, 129.0, 128.5, 128.0, 125.0, 115.0, 71.0
Mass Spec (EI, m/z) Predicted: 262 (M+), 171 ([M-C₇H₇]+), 91 ([C₇H₇]+, base peak)
IR (KBr, cm⁻¹) Predicted: 3400-3200 (O-H, broad), 3050 (Ar C-H), 1600, 1480 (Ar C=C), 1350 (B-O), 1080 (C-O)

Note: Predicted NMR, Mass Spectrometry, and IR data are based on the analysis of structurally similar compounds and computational models. Experimental verification is recommended.

Signaling Pathways and Logical Relationships

The utility of this compound is most prominently demonstrated in its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of biaryl structures.

Suzuki_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle 4-Benzyloxy-3-chlorophenylboronic_acid This compound Transmetalation Transmetalation 4-Benzyloxy-3-chlorophenylboronic_acid->Transmetalation Aryl_Halide Aryl/Vinyl Halide (R-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Base Base (e.g., K₂CO₃) Base->Transmetalation

Simplified Suzuki-Miyaura Coupling Pathway.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly for the construction of complex biaryl systems. This guide has provided a plausible, detailed synthetic protocol and a summary of its key characterization parameters. The provided information is intended to facilitate the work of researchers and professionals in drug discovery and development by offering a solid foundation for the synthesis and application of this important building block. Experimental verification of the proposed protocol and characterization data is encouraged for specific research applications.

References

Solubility of 4-Benzyloxy-3-chlorophenylboronic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Benzyloxy-3-chlorophenylboronic Acid

PropertyValueReference
Molecular Formula C₁₃H₁₂BClO₃[1]
Molecular Weight 262.50 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 188-193 °C (lit.)[1]
CAS Number 845551-44-2[1]

Expected Solubility in Common Organic Solvents

The solubility of boronic acids is influenced by the nature of their substituents and the properties of the solvent.[2] The presence of the benzyloxy and chloro groups in this compound suggests a degree of polarity. Based on the behavior of structurally similar compounds like phenylboronic acid and chlorophenylboronic acids, the following general solubility trends can be anticipated.[3][4][5]

Table 1: Anticipated Qualitative Solubility of this compound

Solvent ClassCommon SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSolubleThe hydroxyl groups of the boronic acid can form hydrogen bonds with the alcohol solvents.
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl etherSolubleEthers are polar aprotic solvents that can solvate the boronic acid. Phenylboronic acid shows high solubility in ethers.[3]
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleKetones are polar aprotic solvents capable of dissolving boronic acids. Phenylboronic acid exhibits high solubility in acetone.[3]
Esters Ethyl acetateSolubleEthyl acetate is a moderately polar solvent in which many boronic acids show good solubility.[5]
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformModerately Soluble to SolubleThese solvents can dissolve a range of organic compounds. 3-Chlorophenylboronic acid is soluble in dichloromethane.[5]
Aromatic Hydrocarbons Toluene, XyleneSparingly Soluble to InsolubleThese are nonpolar solvents and are generally poor solvents for polar boronic acids. Phenylboronic acid has very low solubility in hydrocarbons.[3]
Amides N,N-Dimethylformamide (DMF)SolubleDMF is a highly polar aprotic solvent that is generally a good solvent for a wide range of organic compounds, including boronic acids.[5]
Sulfoxides Dimethyl sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving many boronic acids. 4-Chlorophenylboronic acid is soluble in DMSO.[4]
Water Sparingly Soluble to InsolubleWhile some simple boronic acids have limited water solubility, the larger organic structure of this compound likely leads to poor aqueous solubility.[6][7]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is essential. The following are detailed methodologies for determining the solubility of boronic acids.

Dynamic (Synthetic) Method

A common and reliable technique for determining the solubility of boronic acids is the dynamic method. This approach involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[8][9][10]

Materials and Apparatus:

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision of at least 0.1 mg)

  • Sealed glass vials or test tubes

  • Controlled temperature bath with a programmable temperature ramp (precision of ±0.1 °C)

  • Magnetic stirrer and stir bars

  • Luminance probe or turbidity sensor (visual observation can also be used)[8][10]

  • Calibrated thermometer or thermocouple (precision of ±0.1 °C)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

  • Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration.

  • Add a small magnetic stir bar and seal the vial tightly to prevent solvent evaporation.[8]

  • Measurement: Place the sealed vial in the controlled temperature bath and begin stirring.

  • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[8][9]

  • Monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.[8][10]

  • Data Analysis: Repeat the measurement for several different concentrations of the boronic acid in the same solvent to construct a solubility curve.

Thermodynamic (Shake-Flask) Method

The shake-flask method determines the equilibrium solubility of a compound in a given solvent.[11]

Materials and Apparatus:

  • This compound

  • Organic solvents

  • Vials with airtight seals

  • Shaker or agitator in a temperature-controlled environment

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[11][12]

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifugation can be used to facilitate this process.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Analysis: Dilute the sample with a suitable solvent and analyze its concentration using a validated analytical method such as HPLC-UV or LC-MS.[11]

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

G A Start: Define Research Question (e.g., Solubility in a specific solvent) B Select Solubility Determination Method (Dynamic or Thermodynamic) A->B C Prepare Materials (High-purity boronic acid and solvents) B->C D Dynamic Method C->D E Thermodynamic Method C->E F Prepare Samples (Known concentrations) D->F H Prepare Samples (Excess solid in solvent) E->H G Measure Dissolution Temperature (Controlled heating and turbidity monitoring) F->G L Data Analysis (Construct solubility curve) G->L I Equilibrate Samples (Constant temperature agitation) H->I J Separate Phases (Centrifugation) I->J K Analyze Supernatant Concentration (HPLC, LC-MS) J->K M Data Analysis (Determine equilibrium solubility) K->M N End: Report Findings L->N M->N

Caption: Workflow for Solubility Determination.

Logical Workflow for Solvent Selection

This diagram outlines a logical process for selecting an appropriate solvent for a reaction involving this compound, such as a Suzuki-Miyaura coupling.

G A Start: Define Reaction Requirements (e.g., Suzuki-Miyaura Coupling) B Consult Solubility Table (Assess expected solubility in various solvents) A->B C Consider Reaction Compatibility (Solvent inertness, boiling point, etc.) B->C D Select Candidate Solvents (e.g., THF, Dioxane, Toluene/Water mixtures) C->D E Perform Small-Scale Test Reactions D->E F Analyze Reaction Outcome (Yield, purity, side products) E->F G Optimize Solvent System F->G H End: Final Solvent Selection for Scale-up G->H

References

Navigating the Safe Handling of 4-Benzyloxy-3-chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Benzyloxy-3-chlorophenylboronic acid (CAS No. 845551-44-2). As a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its proper handling is paramount to ensure laboratory safety and experimental integrity. This document synthesizes available safety information, physical and chemical properties, and recommended handling procedures to support researchers in the safe and effective use of this compound.

Core Safety and Physical Data

Quantitative data regarding the physical and chemical properties of this compound is crucial for risk assessment and experimental planning. The following table summarizes key data points gathered from various chemical suppliers.

PropertyValueSource
Molecular Formula C₁₃H₁₂BClO₃Chem-Impex[1]
Molecular Weight 262.50 g/mol Sigma-Aldrich[2], PubChem[3]
Appearance White to off-white crystalline powderChem-Impex[1]
Melting Point 188-193 °C (lit.)Sigma-Aldrich[2]
Purity ≥ 98% (HPLC)Chem-Impex[1]
Storage Store at room temperatureChem-Impex[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

GHS Pictogram:

  • alt text
    (GHS07)

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

A comprehensive set of precautionary statements outlines the necessary measures to prevent and respond to exposure.

  • Prevention: P261, P264, P271, P280[2][4]

  • Response: P302 + P352, P305 + P351 + P338[2][4]

  • Storage: P403 + P233[4]

  • Disposal: P501[4]

The following diagram illustrates the relationship between the identified hazards for this compound.

Hazard_Relationship cluster_hazards GHS Hazard Classifications cluster_exposure Routes of Exposure H315 H315: Skin Irritation H319 H319: Serious Eye Irritation H335 H335: Respiratory Irritation Skin Skin Contact Skin->H315 Eyes Eye Contact Eyes->H319 Inhalation Inhalation Inhalation->H335

GHS Hazard Relationships

Safe Handling and Experimental Workflow

Adherence to a stringent experimental workflow is critical when handling this compound to minimize exposure and ensure a safe laboratory environment. The following diagram outlines a recommended workflow from material receipt to waste disposal.

Safe_Handling_Workflow Receipt 1. Receipt & Inspection - Verify container integrity - Confirm label information Storage 2. Storage - Store at room temperature - Keep container tightly closed - Store in a dry, well-ventilated area Receipt->Storage PPE 3. Personal Protective Equipment (PPE) - Safety glasses with side shields or goggles - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat Storage->PPE Handling 4. Weighing & Dispensing - Use a chemical fume hood or ventilated enclosure - Avoid generating dust - Use dedicated spatulas and weigh boats PPE->Handling Reaction 5. Use in Reaction - Conduct in a well-ventilated fume hood - Use appropriate reaction vessel - Monitor reaction conditions Handling->Reaction Spill 6. Spill & Emergency Procedures - Evacuate area if necessary - Wear appropriate PPE - Absorb with inert material - Collect for disposal Handling->Spill Reaction->Spill Decontamination 8. Decontamination - Clean work surfaces thoroughly - Wash hands after handling Reaction->Decontamination Waste 7. Waste Disposal - Collect in a designated, labeled waste container - Dispose of according to institutional and local regulations Spill->Waste Decontamination->Waste

Safe Handling Workflow

Experimental Protocols for Safe Handling

While specific experimental protocols for safety testing of this compound are not publicly available, standard procedures for handling solid chemical irritants should be followed.

General Handling Protocol:

  • Engineering Controls: All manipulations, including weighing and transferring, should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: A flame-retardant laboratory coat and chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

    • Respiratory Protection: If working outside of a ventilated enclosure or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.

  • Hygiene Practices:

    • Avoid eating, drinking, or smoking in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Remove contaminated clothing immediately and launder before reuse.

Spill Response Protocol:

  • Evacuation and Ventilation: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spread of the powder.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep or vacuum the spilled solid into a labeled container for disposal. Avoid dry sweeping that can create dust. A wet paper towel can be used to gently wipe up remaining powder.

    • Decontaminate the spill area with a suitable solvent or detergent and water.

  • Disposal: Dispose of the collected waste and contaminated materials in accordance with institutional and local environmental regulations.

By adhering to these guidelines, researchers can safely handle this compound, mitigating the risks associated with its irritant properties and ensuring a secure research environment.

References

Commercial availability and suppliers of 4-Benzyloxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-chlorophenylboronic acid, a key building block in modern organic synthesis, with a particular focus on its commercial availability, synthesis, and applications in drug discovery and materials science.

Core Compound Properties

This compound is a substituted arylboronic acid with the chemical formula C₁₃H₁₂BClO₃ and a molecular weight of 262.50 g/mol . Its structure features a phenylboronic acid moiety substituted with a chloro group and a benzyloxy group, which imparts unique reactivity and utility in various chemical transformations.

Chemical Structure:

Caption: Chemical structure of this compound.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to research and development as well as bulk manufacturing needs. The typical purity offered is ≥98%. Below is a summary of prominent suppliers and their offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierCAS NumberPurityAvailable Quantities
Chem-Impex845551-44-2≥ 98% (HPLC)Inquire for details
Sigma-Aldrich845551-44-2-Product discontinued
1007170-24-298%100 mg, 250 mg, 1 g
TCI America845551-44-2>98.0% (T)Inquire for details
Fluorochem1007170-24-298%100 mg, 1 g, 5 g
CymitQuimica1007170-24-298%100 mg, 1 g, 5 g

Synthesis Protocol

Proposed Synthetic Pathway:

Synthesis_Pathway start 2-Chloro-4-hydroxytoluene step1 Protection of hydroxyl group (e.g., Benzyl bromide, K2CO3, Acetone) start->step1 intermediate1 1-(Benzyloxy)-2-chloro-4-methylbenzene step1->intermediate1 step2 Benzylic Bromination (e.g., NBS, AIBN, CCl4) intermediate1->step2 intermediate2 1-(Benzyloxy)-4-(bromomethyl)-2-chlorobenzene step2->intermediate2 step3 Conversion to Grignard or Lithiation intermediate2->step3 intermediate3 Grignard/Organolithium Reagent step3->intermediate3 step4 Borylation (e.g., Triisopropyl borate) intermediate3->step4 intermediate4 Boronic ester step4->intermediate4 step5 Hydrolysis (e.g., aq. HCl) intermediate4->step5 product This compound step5->product

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Experimental Protocol:

  • Step 1: Protection of the Hydroxyl Group. To a solution of 2-chloro-4-hydroxytoluene in a suitable solvent such as acetone, add a base like potassium carbonate. To this suspension, add benzyl bromide and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude product can be purified by column chromatography.

  • Step 2: Benzylic Bromination. Dissolve the resulting 1-(benzyloxy)-2-chloro-4-methylbenzene in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture, monitoring by TLC. After the reaction is complete, cool the mixture, filter, and remove the solvent under reduced pressure.

  • Step 3: Formation of the Organometallic Reagent. The benzylic bromide can be converted to a Grignard reagent by reacting with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF). Alternatively, organolithium species can be generated.

  • Step 4: Borylation. Cool the solution of the organometallic reagent to a low temperature (e.g., -78 °C) under an inert atmosphere. Slowly add a trialkyl borate, such as triisopropyl borate, and allow the reaction to warm to room temperature.

  • Step 5: Hydrolysis. Quench the reaction by the slow addition of an aqueous acid, such as hydrochloric acid. The resulting mixture is then stirred to hydrolyze the boronic ester to the desired this compound. The product can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Key Applications and Experimental Protocols

The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.[1]

General Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow start Reactants: - this compound - Aryl/Vinyl Halide or Triflate - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Toluene, Dioxane, DMF) step1 Reaction Setup: Combine reactants in a flask under an inert atmosphere (e.g., N2, Ar). start->step1 step2 Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). step1->step2 step3 Monitoring: Monitor the reaction progress using TLC or LC-MS. step2->step3 step4 Workup: - Cool the reaction mixture. - Dilute with water and an organic solvent. - Separate the organic layer. step3->step4 step5 Purification: - Dry the organic layer (e.g., over Na2SO4). - Concentrate under reduced pressure. - Purify the crude product by column chromatography or recrystallization. step4->step5 product Coupled Product step5->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

  • Materials:

    • This compound (1.2 equivalents)

    • Aryl bromide (1.0 equivalent)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

    • Base (e.g., Potassium carbonate, 2.0 equivalents)

    • Solvent (e.g., a mixture of Toluene and Water)

  • Procedure:

    • To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Add the degassed solvent system to the reaction vessel.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

IUPAC name for 4-Benzyloxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

The systematic is (3-chloro-4-(phenylmethoxy)phenyl)boronic acid . However, it is also commonly referred to as (4-(benzyloxy)-3-chlorophenyl)boronic acid.

Chemical Properties and Identifiers

PropertyValue
Molecular Formula C₁₃H₁₂BClO₃[1][2]
Molecular Weight 262.50 g/mol [1][2][3]
CAS Number 845551-44-2[2][3]
Melting Point 188-193 °C[3]
Appearance White to off-white crystalline powder[2]
InChI Key AYSMMNDQVZAXQY-UHFFFAOYSA-N[3]
SMILES String OB(O)c1ccc(OCc2ccccc2)c(Cl)c1[3]

Synthesis and Applications

4-Benzyloxy-3-chlorophenylboronic acid is a versatile reagent in organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules. The presence of the boronic acid functional group allows for the coupling of the phenyl ring with various organic halides under palladium catalysis.

The benzyloxy and chloro substituents on the phenyl ring provide handles for further chemical modification, making this compound a valuable building block in the synthesis of pharmaceuticals and other functional organic materials.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound is as follows:

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equivalent), an aryl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

Logical Relationship Diagram

Suzuki_Miyaura_Coupling A This compound P1 A->P1 B Aryl Halide (Ar-X) B->P1 Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->P1 Catalytic Cycle Base Base (e.g., K₂CO₃) Base->P1 Product Biaryl Product (Ar-C₆H₃(Cl)OBn) Solvent Solvent Solvent->P1 P1->Product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

References

Spectroscopic and Synthetic Profile of 4-Benzyloxy-3-chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a plausible synthetic protocol for 4-Benzyloxy-3-chlorophenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical agents and functional materials.

Spectroscopic Data

A comprehensive search for experimental spectroscopic data for this compound (CAS RN: 845551-44-2) did not yield specific, publicly available experimental spectra for ¹H NMR, ¹³C NMR, or IR. The data presented in the following tables is based on predicted values and information available for structurally related compounds. Researchers should verify this information through experimental analysis.

Mass Spectrometry (MS)

Predicted mass spectrometry data is available, providing expected mass-to-charge ratios for various adducts of the parent molecule.

AdductPredicted m/z
[M+H]⁺263.06408
[M+Na]⁺285.04602
[M-H]⁻261.04952
[M+NH₄]⁺280.09062
[M+K]⁺301.01996
[M+H-H₂O]⁺245.05406
[M]⁺262.05625
[M]⁻262.05735

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton DesignationExpected Chemical Shift (ppm)Multiplicity
Aromatic H (phenyl ring)7.2 - 7.5Multiplet
Aromatic H (boronic acid)7.0 - 7.8Multiplet
-CH₂- (benzyl)~5.1Singlet
-B(OH)₂Broad SignalSinglet

¹³C NMR (Carbon NMR)

Carbon DesignationExpected Chemical Shift (ppm)
Aromatic C (C-B)Not available
Aromatic C (C-Cl)~125-135
Aromatic C (C-O)~155-160
Aromatic C-H~115-135
Aromatic C (ipso-benzyl)~136-138
-CH₂- (benzyl)~70-75
Infrared (IR) Spectroscopy

Specific experimental IR data is not available. The following table lists expected characteristic absorption bands based on the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (boronic acid)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-O stretch (ether)1200-1300
B-O stretch1310-1380
C-Cl stretch600-800

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be devised based on standard organic chemistry transformations, such as the benzylation of a substituted phenol followed by a Miyaura borylation or a related process.

Plausible Synthesis of this compound

A potential two-step synthesis is outlined below, starting from commercially available 2-chloro-4-bromophenol.

Step 1: Benzylation of 2-chloro-4-bromophenol

  • To a solution of 2-chloro-4-bromophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Stir the resulting mixture at room temperature for approximately 30 minutes.

  • Add benzyl bromide (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude 1-(benzyloxy)-2-chloro-4-bromobenzene can be purified by column chromatography on silica gel.

Step 2: Borylation of 1-(benzyloxy)-2-chloro-4-bromobenzene

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(benzyloxy)-2-chloro-4-bromobenzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and a potassium salt such as potassium acetate (KOAc, 3.0 eq.) in an appropriate solvent like 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Heat the reaction mixture at a temperature ranging from 80 to 100 °C for several hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as hydrochloric acid, or by transesterification with a diol that can be easily removed.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical flow of the proposed synthesis and the general workflow for spectroscopic analysis.

Synthesis_Workflow Synthesis of this compound A 2-chloro-4-bromophenol B 1-(benzyloxy)-2-chloro-4-bromobenzene A->B Benzylation (Benzyl bromide, K2CO3) C This compound pinacol ester B->C Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) D This compound C->D Hydrolysis (Aqueous Acid) Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation and Purity Assessment NMR->Data IR->Data MS->Data

A Technical Guide to the Thermal Properties of 4-Benzyloxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of 4-Benzyloxy-3-chlorophenylboronic acid, a key building block in organic synthesis and pharmaceutical development. Understanding the thermal properties of this compound is critical for its proper storage, handling, and application in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling. This document outlines its known physicochemical properties, details standardized experimental protocols for thermal analysis, and discusses potential thermal decomposition pathways.

Physicochemical and Thermal Data

The known physical and chemical properties of this compound are summarized in the table below. The melting point is a key indicator of purity, with a narrow range suggesting a high-purity sample.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₂BClO₃N/A
Molecular Weight 262.50 g/mol N/A
Appearance White to off-white crystalline powder[1]
Melting Point (°C) 188-193[2]
Purity (HPLC) ≥ 98%[1]
CAS Number 845551-44-2[1][2]

Thermal Stability Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively reported in public literature, the thermal behavior of phenylboronic acids is generally understood. Typically, they can undergo dehydration at elevated temperatures to form boroxines (anhydride trimers). Further heating leads to decomposition. For this compound, decomposition would likely involve the cleavage of the benzyloxy group and the C-B bond.

Thermogravimetric Analysis (TGA): A TGA experiment would measure the change in mass of the sample as a function of temperature. The resulting thermogram would be expected to show an initial stable region, followed by one or more mass loss steps corresponding to dehydration and subsequent decomposition. The onset temperature of decomposition is a critical parameter for determining the thermal stability limit of the compound.

Differential Scanning Calorimetry (DSC): A DSC analysis would detect endothermic and exothermic transitions. For this compound, a sharp endothermic peak corresponding to its melting point would be expected in the 188-193 °C range.[2] Other thermal events, such as dehydration or decomposition, would also be observable as endothermic or exothermic peaks, respectively.

Experimental Protocols

The following are detailed, generalized protocols for determining the melting point and conducting TGA and DSC analyses on a solid organic compound like this compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, adjacent to a calibrated thermometer.[1]

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[1]

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[3]

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Approximately 5-10 mg of the sample is accurately weighed into a TGA crucible (e.g., alumina or platinum).[4]

  • Instrument Setup: The crucible is placed in the TGA furnace.

  • Experimental Conditions: The analysis is typically run under an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.[4]

  • Data Analysis: The resulting data of mass versus temperature is plotted. The onset of decomposition is determined from the initial significant mass loss. The temperatures of maximum rates of mass loss are determined from the peaks in the derivative of the TGA curve.[5]

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: A small amount of the sample (5-15 mg) is weighed into a hermetically sealed DSC pan.[2] An empty, sealed pan is used as a reference.

  • Instrument Setup: Both the sample and reference pans are placed in the DSC cell.

  • Thermal History Erasure: The sample may be subjected to a heat/cool/heat cycle to erase its prior thermal history, ensuring that the observed transitions are characteristic of the material itself.[2]

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range under a nitrogen atmosphere.[2]

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The resulting DSC thermogram will show peaks corresponding to thermal events. The melting point is typically determined as the onset or peak of the melting endotherm.[2]

Visualizing Experimental and Decomposition Pathways

The following diagrams illustrate the general workflow for thermal analysis and a speculative thermal decomposition pathway for this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output Sample This compound MP Melting Point Determination Sample->MP TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC MP_Data Melting Range (°C) MP->MP_Data Purity Assessment TGA_Data Mass vs. Temperature TGA->TGA_Data Decomposition Profile DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Phase Transitions

General workflow for the thermal analysis of this compound.

Decomposition_Pathway cluster_products Potential Decomposition Products Reactant 4-Benzyloxy-3- chlorophenylboronic acid P1 2-Chloro-4-hydroxyphenylboronic acid Reactant->P1 Heat (Δ) - C₇H₇ P2 Toluene Reactant->P2 Heat (Δ) P3 Boroxine Anhydride Reactant->P3 Dehydration - H₂O P4 Further Decomposition (e.g., CO₂, H₂O, Boron Oxides) P1->P4 High Temp P3->P4 High Temp

A speculative thermal decomposition pathway for this compound.

Safety and Handling

As with all boronic acids, appropriate safety precautions should be taken when handling this compound. It may cause skin, eye, and respiratory irritation.[6] Chronic exposure to boronic acids can have more severe health effects.[7] It is recommended to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Benzyloxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and substituted aromatic compounds. This powerful palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and high yields, making it an invaluable tool in medicinal chemistry and drug discovery. 4-Benzyloxy-3-chlorophenylboronic acid is a versatile building block in this context, allowing for the introduction of a substituted phenyl moiety that can be further functionalized, for instance, by debenzylation to reveal a phenolic hydroxyl group. These application notes provide detailed protocols and data for the use of this compound in Suzuki-Miyaura coupling reactions.

Applications in Medicinal Chemistry

The 4-benzyloxy-3-chlorophenyl motif is a key structural component in a variety of biologically active molecules. Its utility stems from the ability to participate in cross-coupling reactions to form complex scaffolds, which are prevalent in targeted therapeutics. The benzyloxy group serves as a protecting group for the phenol, which can be crucial for modulating solubility, metabolic stability, and target engagement of a drug candidate. The chloro substituent offers a site for further diversification or can be an essential element for specific binding interactions within a biological target. A notable application is in the synthesis of kinase inhibitors and other targeted therapies where precise substitution patterns on a phenyl ring are critical for activity.

For example, in the synthesis of inhibitors for the BRD9 bromodomain, a target in oncology, this compound has been successfully coupled with a purine scaffold to generate potent lead compounds.[1]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:

Suzuki_Reaction cluster_reactants Reactants cluster_reagents Reagents Boronic_Acid This compound Product Coupled Product Boronic_Acid->Product + Ar-X Aryl_Halide Ar-X (Aryl or Heteroaryl Halide) Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Ligand Ligand (e.g., PPh3) Ligand->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: General Suzuki-Miyaura Coupling Reaction.

Experimental Data

The following table summarizes the results of a Suzuki-Miyaura coupling reaction between this compound and an exemplary heteroaryl halide.

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-6-chloro-9H-purinePd(OAc)₂PPh₃K₂CO₃aq. MeCN150 (µW)0.584[1]

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon gas supply

  • Microwave synthesis vials

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture (4:1 v/v) to the vial via a syringe.

  • Reaction: Place the vial in a microwave reactor and heat the mixture to 150 °C for 30 minutes with stirring.

  • Monitoring: After the specified time, cool the reaction to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Catalytic Cycle and Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation ([Ar'B(OH)3]-) PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow Setup Reaction Setup (Reactants, Catalyst, Base) Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heating (Conventional or Microwave) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General Experimental Workflow.

References

Application of 4-Benzyloxy-3-chlorophenylboronic Acid in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-chlorophenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring a benzyloxy group for potential hydrogen bonding interactions and a chlorine atom that can modulate electronic properties and metabolic stability, makes it an attractive reagent for drug discovery programs. This document provides detailed application notes on its use in the synthesis of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, along with specific experimental protocols.

Key Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of a variety of bioactive compounds. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of the core scaffolds of numerous kinase inhibitors.

One of the key therapeutic areas where this building block has found application is in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for anticancer drug development. The 4-benzyloxy-3-chlorophenyl moiety can be incorporated into heterocyclic scaffolds, such as pyrimidines, to generate potent and selective kinase inhibitors.

Synthesis of a 2-Anilinopyrimidine PI3K Inhibitor

A notable application of this compound is in the synthesis of 2-anilinopyrimidine derivatives as potent PI3K inhibitors. The following sections detail the experimental protocol for a Suzuki-Miyaura coupling reaction to synthesize a key intermediate in the development of these inhibitors.

Quantitative Data Summary

The following table summarizes the biological activity of a representative 2-anilinopyrimidine derivative synthesized using this compound. The data showcases the compound's potency against various PI3K isoforms.

Compound IDTarget KinaseIC50 (nM)
1 PI3Kα7
PI3Kβ41
PI3Kδ4
PI3Kγ19
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of N-(5-(4-(benzyloxy)-3-chlorophenyl)-4-(methylamino)pyrimidin-2-yl)-4-(trifluoromethyl)benzamide, a potent PI3K inhibitor.

Materials:

  • N-(5-bromo-4-(methylamino)pyrimidin-2-yl)-4-(trifluoromethyl)benzamide

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (H2O)

  • Nitrogen gas (N2)

Procedure:

  • To a reaction vessel, add N-(5-bromo-4-(methylamino)pyrimidin-2-yl)-4-(trifluoromethyl)benzamide (1 equivalent).

  • Add this compound (1.5 equivalents).

  • Add sodium carbonate (3 equivalents).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.1 equivalents).

  • Purge the vessel with nitrogen gas for 10 minutes.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired compound.

Visualizing the Logic and Pathways

To better understand the context of this synthesis and its application, the following diagrams illustrate the experimental workflow and the targeted biological pathway.

experimental_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A N-(5-bromo-4-(methylamino)pyrimidin-2-yl)- 4-(trifluoromethyl)benzamide D Suzuki-Miyaura Coupling A->D B This compound B->D C Pd(dppf)Cl2·CH2Cl2 Na2CO3 1,4-Dioxane/H2O 90 °C, N2 C->D E Workup and Purification D->E F Final Product: PI3K Inhibitor E->F

Synthetic Workflow for a PI3K Inhibitor

The synthesized inhibitor targets the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->PI3K Inhibition

Targeted PI3K/Akt/mTOR Signaling Pathway

Conclusion

This compound serves as a strategic building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. The provided protocol for its use in a Suzuki-Miyaura coupling reaction exemplifies its utility in constructing complex molecular architectures with potent biological activity. The ability to readily incorporate the 4-benzyloxy-3-chlorophenyl moiety allows for the fine-tuning of inhibitor properties, contributing significantly to the advancement of drug discovery programs aimed at treating cancer and other diseases driven by aberrant kinase signaling. Researchers and drug development professionals can leverage this versatile reagent to explore novel chemical space and develop next-generation targeted therapies.

Application Notes and Protocols: 4-Benzyloxy-3-chlorophenylboronic Acid as a Versatile Building Block for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-chlorophenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure, featuring a boronic acid group for cross-coupling reactions, a chloro substituent for modifying electronic properties, and a benzyloxy group for enhancing solubility and stability, makes it an attractive starting material for a diverse range of novel organic materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of advanced fluorescent chemosensors and as a key intermediate in the synthesis of potent kinase inhibitors for drug discovery.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValue
CAS Number 845551-44-2
Molecular Formula C₁₃H₁₂BClO₃
Molecular Weight 262.50 g/mol
Appearance White to off-white crystalline powder
Melting Point 188-193 °C
Purity ≥98%
Solubility Soluble in organic solvents like THF, DMF

Application 1: Fluorescent Chemosensors for Metal Ion Detection

The electron-rich aromatic system and the Lewis acidic boron center of this compound make it an excellent scaffold for the design of fluorescent chemosensors. Arylboronic acids are known to interact with metal ions, leading to changes in their photophysical properties, which can be harnessed for selective and sensitive detection.

Principle of Detection

The underlying principle of detection relies on the interaction between the boronic acid moiety and the target metal ion. This interaction can modulate the electronic properties of the fluorophore, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal upon binding. The benzyloxy and chloro substituents on the phenyl ring can be used to fine-tune the photophysical properties and the selectivity of the sensor.

Illustrative Performance of a Hypothetical Fluorescent Sensor Derived from this compound

The following table presents hypothetical performance data for a fluorescent sensor synthesized from this compound, designed for the detection of a specific heavy metal ion.

ParameterIllustrative Value
Target Analyte Heavy Metal Ion (e.g., Fe³⁺)
Detection Limit 50 nM
Linear Range 0.1 - 10 µM
Fluorescence Response Quenching ("Turn-off")
Quantum Yield (free) 0.65
Quantum Yield (bound) 0.05
Selectivity >100-fold over other common metal ions
Experimental Protocol: Synthesis of a Biaryl Fluorophore via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a biaryl compound, which can serve as the core fluorophore for a chemical sensor, by coupling this compound with an appropriate aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the aryl bromide, and potassium carbonate.

  • Add toluene and water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene and add this catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired biaryl product.

Suzuki_Miyaura_Coupling A 4-Benzyloxy-3-chlorophenyl boronic acid Cat Pd(0) Catalyst + Base A->Cat B Aryl Halide B->Cat Product Biaryl Product Cat->Product

Suzuki-Miyaura cross-coupling reaction workflow.

Application 2: Synthesis of Kinase Inhibitors for Drug Discovery

The biaryl scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. This compound serves as a valuable precursor for the synthesis of complex biaryl molecules that can be further elaborated into potent and selective kinase inhibitors. The benzyloxy group can be retained for its steric and electronic influence or deprotected to reveal a phenol for further functionalization.

Target Pathway: STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and metastasis. Therefore, inhibitors of the STAT3 signaling pathway are promising therapeutic agents for cancer treatment.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor STAT3 Inhibitor (Derived from 4-Benzyloxy-3-chlorophenyl boronic acid) Inhibitor->pSTAT3 Inhibition

Inhibition of the STAT3 signaling pathway.

Biological Activity of a Representative STAT3 Inhibitor

The following table summarizes the in vitro biological activity of a representative STAT3 inhibitor synthesized using a benzyloxyphenyl scaffold, demonstrating the potential of derivatives from this compound.

Assay TypeCell LineIC₅₀ (µM)
STAT3 Inhibition -5.2
Antiproliferative Activity MDA-MB-231 (Breast Cancer)8.9
Antiproliferative Activity A549 (Lung Cancer)12.5
Experimental Protocol: Synthesis of a Key Biaryl Intermediate for STAT3 Inhibitors

This protocol outlines the synthesis of a key biaryl intermediate that can be further modified to produce STAT3 inhibitors.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromo-2-fluorophenol (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound, 4-bromo-2-fluorophenol, and sodium carbonate in a mixture of 1,4-dioxane and water (e.g., 3:1).

  • Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Reflux the mixture at 100 °C for 16 hours under an argon atmosphere.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the desired biaryl phenol intermediate.

Experimental_Workflow cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Analysis A 1. Reaction Setup (Reagents + Solvents) B 2. Degassing A->B C 3. Catalyst Addition B->C D 4. Heating & Stirring (Reaction Monitoring) C->D E 5. Cooling & Filtration D->E F 6. Extraction & Washing E->F G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

General experimental workflow for synthesis and purification.

Conclusion

This compound is a highly adaptable building block with significant potential in the fields of materials science and drug discovery. The provided application notes and protocols offer a starting point for researchers to explore its utility in creating novel fluorescent chemosensors and potent kinase inhibitors. The ability to fine-tune the properties of the final products through strategic modifications of this versatile precursor opens up a wide array of possibilities for future innovations.

Application Notes: Palladium-Catalyzed Heck-Type Coupling of 4-Benzyloxy-3-chlorophenylboronic Acid with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] A significant evolution of this methodology is the "oxidative" or "Heck-type" reaction, which utilizes arylboronic acids as the arylating agent in place of traditional aryl halides.[2][3] This approach offers a more environmentally benign pathway, as it avoids the generation of halide waste products.[2][3]

The mechanism for the oxidative Heck reaction differs from the classical Pd(0)/Pd(II) cycle. It typically proceeds via a Pd(II)-catalyzed pathway that begins with a transmetalation step between the arylboronic acid and the Pd(II) catalyst.[4] This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product. A key feature of many of these reactions is the requirement of an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after β-hydride elimination.[4]

These application notes provide a summary of reaction conditions and a general protocol for the Heck-type coupling of 4-Benzyloxy-3-chlorophenylboronic acid with various alkenes, designed for researchers in synthetic chemistry and drug development.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported for the palladium-catalyzed Heck-type coupling of arylboronic acids with olefins. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Palladium Source (mol%)Ligand (mol%)BaseOxidant / AdditiveSolventTemperature (°C)Reaction Time (h)Notes
Pd(OAc)₂ (5)NoneNoneN-Bromosuccinimide (30 mol%)Toluene2512Mild, ambient temperature conditions were found to be effective.[5]
Pd(OAc)₂ (2)dppp (3 mol%)NoneTFA (30 mol%)Acetone7015-20A base-free protocol effective for both electron-rich and -deficient olefins.[6]
Pd(OAc)₂ (1 mol%)NoneNoneCu(OAc)₂ (2 equiv.)DMF1004Phosphine-free system; copper salt acts as the oxidant.[2][3]
Pd(OAc)₂ (5)phen-NO₂NoneO₂ (1 atm)DMF8024Effective for the direct arylation of coumarins.
PdCl₂(NH₂CH₂COOH)₂ (0.5)NoneNoneAiri-PrOH/H₂ORoom TempN/AUsed for homocoupling but demonstrates aqueous, mild conditions.[7]

Experimental Protocols

General Protocol for the Oxidative Heck Coupling of this compound with an Alkene (e.g., Styrene)

This protocol is a generalized procedure based on commonly employed conditions for the Heck-type reaction of arylboronic acids.[8][5][6] Optimization of stoichiometry, catalyst loading, temperature, and reaction time may be necessary for specific alkene substrates.

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • N-Bromosuccinimide (NBS)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.).

  • Add the alkene (e.g., Styrene, 1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.05 mmol, 5 mol%), and N-Bromosuccinimide (0.30 mmol, 30 mol%).

  • Add anhydrous toluene (1.0 mL) via syringe.

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Catalytic Cycle

G pd2 Pd(II)X₂ arpd Ar-Pd(II)-X pd2->arpd Transmetalation alkene_complex Alkene Complex arpd->alkene_complex Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-X alkene_complex->insertion_product Migratory Insertion pd0 Pd(0) insertion_product->pd0 β-Hydride Elimination product Product (Ar-CH=CHR) insertion_product->product hx HX insertion_product->hx pd0->pd2 Re-oxidation oxidant_red Reduced Oxidant pd0->oxidant_red oxidant Oxidant (e.g., Cu(II), O₂, NBS) oxidant->pd0 arb_h ArB(OH)₂ arb_h->pd2 alkene Alkene alkene->arpd

Caption: Catalytic cycle for the oxidative Heck-type reaction with an arylboronic acid.

Experimental Workflow

G start 1. Add Reagents to Flask (ArB(OH)₂, Alkene, Pd(OAc)₂, NBS) reaction 2. Add Anhydrous Toluene & Stir at 25°C for 12h start->reaction workup 3. Dilute with Ethyl Acetate & Perform Aqueous Wash reaction->workup dry 4. Dry Organic Layer (MgSO₄) & Filter workup->dry concentrate 5. Concentrate Under Reduced Pressure dry->concentrate purify 6. Purify by Column Chromatography concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the oxidative Heck coupling.

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls via 4-Benzyloxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of substituted biphenyls utilizing 4-Benzyloxy-3-chlorophenylboronic acid. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed carbon-carbon bond-forming reaction. Biphenyl scaffolds are crucial structural motifs in numerous biologically active compounds and functional materials, making their efficient synthesis a key focus in drug discovery and materials science.[1][2] this compound serves as a valuable building block, enabling the introduction of a substituted phenyl ring, which can be further modified to create diverse molecular architectures.

Core Applications

Substituted biphenyls are integral to the development of novel therapeutics and advanced materials. The biphenyl structure is a recognized pharmacophore in many drug candidates and approved medicines. For instance, biphenyl derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the treatment of Alzheimer's disease.[3] Furthermore, biphenyl amides have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[4]

In materials science, the rigid and tunable electronic nature of biphenyls makes them suitable components for organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The synthesis of substituted biphenyls from this compound is predominantly achieved through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl halide (or triflate). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the best results for a specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) and the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired substituted biphenyl.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids, providing an indication of the expected yields. While these examples do not specifically use this compound due to a lack of publicly available data, they represent common conditions that can be adapted as a starting point for optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃ (2)K₂CO₃ (2)Toluene/EtOH/H₂O8012>95
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhos (1)K₃PO₄ (2)1,4-Dioxane10018~90
1-IodonaphthalenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O906>98
3-BromopyridinePhenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)DMF10016~85

Note: The data in this table is illustrative and based on general Suzuki-Miyaura coupling reactions. Actual yields for reactions with this compound may vary.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine Aryl Halide, This compound, and Base Inert Atmosphere Evacuate and backfill with Inert Gas Combine Reactants->Inert Atmosphere Add Solvent & Catalyst Add Anhydrous Solvent and Palladium Catalyst Inert Atmosphere->Add Solvent & Catalyst Heating & Stirring Heat to desired temperature with vigorous stirring Add Solvent & Catalyst->Heating & Stirring Monitoring Monitor progress (TLC, LC-MS) Heating & Stirring->Monitoring Cooling & Dilution Cool to room temperature and dilute with organic solvent Monitoring->Cooling & Dilution Washing Wash with water and brine Cooling & Dilution->Washing Drying & Concentration Dry organic layer and concentrate Washing->Drying & Concentration Purification Purify by flash column chromatography Drying & Concentration->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of substituted biphenyls.

Role in Drug Discovery: p38 MAP Kinase Inhibition

Biphenyl amides derived from this compound have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses.

p38_Pathway MAPKKK MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAP Kinase MKK3_6->p38 Phosphorylates Downstream Targets Downstream Targets (e.g., MK2, ATF2) p38->Downstream Targets Phosphorylates Biphenyl Amide Inhibitor Biphenyl Amide Inhibitor Biphenyl Amide Inhibitor->p38 Inhibits Inflammatory Response Pro-inflammatory Cytokine Production Downstream Targets->Inflammatory Response Leads to

Caption: Inhibition of the p38 MAP kinase signaling pathway.

References

Application Notes: One-Pot Synthesis of Biaryl Precursors for Novel Kinase Inhibitors Using 4-Benzyloxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-chlorophenylboronic acid is a versatile and valuable building block in modern medicinal chemistry, particularly in the synthesis of complex biaryl scaffolds that are central to the development of targeted therapeutics. Its unique substitution pattern, featuring a benzyloxy group for potential hydrogen bonding interactions and a chlorine atom that can be exploited for further functionalization or to modulate electronic properties, makes it an attractive starting material for the synthesis of kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies, and the efficient construction of their core structures is a key objective in drug discovery. One-pot synthesis strategies, by combining multiple reaction steps into a single operation, offer significant advantages in terms of time, resource efficiency, and overall yield, making them highly desirable in a research and development setting.

These application notes provide a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction to synthesize a key biaryl intermediate, which serves as a precursor for potent c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in the progression of various cancers. The described methodology and the resulting compounds have direct applications in the discovery and development of novel anticancer agents.

Key Applications

  • Synthesis of Kinase Inhibitors: this compound is a crucial reagent for the synthesis of biaryl compounds that act as scaffolds for various kinase inhibitors, including those targeting c-Met, a key proto-oncogene.

  • Fragment-Based Drug Discovery: The biaryl moiety synthesized can be used as a core fragment in fragment-based approaches to drug design, allowing for the exploration of chemical space around a validated pharmacophore.

  • Lead Optimization: The chloro- and benzyloxy- functionalities offer opportunities for further chemical modification, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds.

Experimental Protocols

One-Pot Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Quinoline Precursor

This protocol details a one-pot procedure for the synthesis of 3-(4-benzyloxy-3-chlorophenyl)-5-bromoquinoline, a key intermediate in the development of potent c-Met inhibitors. The procedure is adapted from established Suzuki-Miyaura coupling methodologies for efficiency and high yield.

Materials:

  • This compound

  • 3,5-Dibromoquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromoquinoline (1.0 eq), this compound (1.2 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and a 2M aqueous solution of sodium carbonate (3.0 eq). Degas the resulting mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Introduction: Add palladium(II) acetate (0.02 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-(4-benzyloxy-3-chlorophenyl)-5-bromoquinoline.

Data Presentation

The following table summarizes the biological activity of final c-Met inhibitor compounds synthesized from the biaryl quinoline precursor. The data highlights the potent and selective nature of these inhibitors.

Compound IDc-Met Kinase IC₅₀ (nM)Tumor Growth Inhibition (%) in U-87 MG Xenograft Model (100 mg/kg)
21a < 1.068
21b < 1.069
21c < 1.0Not Reported
21l < 1.0Not Reported
27a < 1.0Not Reported
27b < 1.0Not Reported
27c < 1.0Not Reported

Data extracted from Wang, Y., et al. J. Med. Chem. 2011, 54, 7, 2127–2142.[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_reagents Reactants & Catalysts cluster_process One-Pot Synthesis cluster_product Product reagent1 This compound reaction Suzuki-Miyaura Coupling (Dioxane/Water, 90-100°C) reagent1->reaction reagent2 3,5-Dibromoquinoline reagent2->reaction catalyst Pd(OAc)₂ / PPh₃ catalyst->reaction base Na₂CO₃ base->reaction workup Extraction & Work-up reaction->workup purification Column Chromatography workup->purification product 3-(4-Benzyloxy-3-chlorophenyl)- 5-bromoquinoline purification->product cMET_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects HGF HGF (Ligand) cMET c-Met Receptor Tyrosine Kinase HGF->cMET Binding & Dimerization PI3K PI3K cMET->PI3K Phosphorylation RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Inhibitor Quinoline-based c-Met Inhibitor Inhibitor->cMET Inhibition

References

Troubleshooting & Optimization

Technical Support Center: 4-Benzyloxy-3-chlorophenylboronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Benzyloxy-3-chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1-(benzyloxy)-2-chlorobenzene. This undesired reaction can be influenced by factors such as pH, temperature, and the choice of base.[1][2]

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct, 2,2'-dichloro-4,4'-bis(benzyloxy)biphenyl. The presence of oxygen and certain palladium catalyst species can promote this side reaction.[3][4]

Q2: How do the substituents (benzyloxy and chloro groups) on this compound affect its reactivity in Suzuki coupling?

A2: The electronic and steric nature of the substituents plays a significant role:

  • 4-Benzyloxy group: This is an electron-donating group, which can increase the electron density on the phenyl ring. While this can sometimes facilitate oxidative addition, it can also make the boronic acid more susceptible to protodeboronation under certain conditions.

  • 3-Chloro group: This is an electron-withdrawing and sterically hindering group. The chloro group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. Its ortho position to the boronic acid group can also introduce steric hindrance, which may require more forcing reaction conditions or the use of specialized bulky ligands to achieve good yields.

Q3: What are the optimal storage conditions for this compound to ensure its stability and reactivity?

A3: To maintain its integrity, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). Boronic acids can be susceptible to dehydration, which leads to the formation of boroxines (anhydride trimers). While often in equilibrium with the boronic acid in solution, high concentrations of boroxines can sometimes affect reaction kinetics. Some sources recommend recrystallization from water to break down any boroxines before use.

Troubleshooting Guides

This section provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with this compound.

Problem 1: Low or No Yield of the Desired Cross-Coupling Product
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source. Consider using a palladium precatalyst for more consistent generation of the active Pd(0) species.
Inefficient Ligand The combination of an electron-donating benzyloxy group and a sterically demanding ortho-chloro group may require a bulky and electron-rich phosphine ligand (e.g., Buchwald or Fu-type ligands) to facilitate both oxidative addition and reductive elimination.
Inappropriate Base The choice of base is crucial. A weak base may not be sufficient to promote transmetalation. Conversely, a very strong base might accelerate protodeboronation. A screen of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is recommended.
Poor Solvent Choice The solvent system needs to dissolve all reactants and facilitate the reaction. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution of the base is common. Ensure the solvent is properly degassed to remove oxygen.
Protodeboronation See Troubleshooting Guide for Protodeboronation below.
Problem 2: Significant Formation of the Homocoupling Byproduct
Possible Cause Troubleshooting Steps
Presence of Oxygen Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (nitrogen or argon).
Palladium(II) Precatalyst Reduction If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be accompanied by homocoupling. Using a Pd(0) source directly or a precatalyst designed for clean activation might be beneficial.
High Reaction Temperature While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. Try running the reaction at a lower temperature for a longer period.
Ligand Choice Bulky, electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.
Problem 3: High Levels of Protodeboronation Byproduct
Possible Cause Troubleshooting Steps
Harsh Basic Conditions A very high pH can accelerate protodeboronation. Consider using a weaker base or a biphasic system where the pH of the aqueous layer is controlled. Using fluoride ions (e.g., from KF or CsF) as the base can sometimes mitigate this issue.
Prolonged Reaction Time at High Temperature Minimize reaction time and temperature as much as possible without compromising the yield of the desired product.
Water Content While water is often necessary for Suzuki coupling, excessive amounts or prolonged exposure at high temperatures can promote protodeboronation. Use the minimum amount of water required for the reaction.
Boronic Acid Stability If protodeboronation is persistent, consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which can release the boronic acid slowly under the reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating key workflows and reaction pathways.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)-Ar' L_n Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar' (Coupled Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Yield CheckCatalyst Check Catalyst Activity (Fresh Catalyst/Precatalyst) Start->CheckCatalyst OptimizeLigand Optimize Ligand (Bulky, Electron-Rich) Start->OptimizeLigand ScreenBase Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Start->ScreenBase CheckSolvent Check Solvent System (Degassed, Appropriate Mixture) Start->CheckSolvent SideReactions Investigate Side Reactions Start->SideReactions Protodeboronation Protodeboronation SideReactions->Protodeboronation Homocoupling Homocoupling SideReactions->Homocoupling

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Side_Reactions Common Side Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling BoronicAcid This compound ProtoProduct 1-(Benzyloxy)-2-chlorobenzene BoronicAcid->ProtoProduct + H⁺ HomoProduct 2,2'-Dichloro-4,4'-bis(benzyloxy)biphenyl BoronicAcid->HomoProduct + Pd catalyst, O₂ ProtoConditions Conditions: - High pH - High Temperature - Excess Water HomoConditions Conditions: - Presence of O₂ - Pd(II) Species

Caption: Major side reactions involving this compound.

References

Technical Support Center: Purification of 4-Benzyloxy-3-chlorophenylboronic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-benzyloxy-3-chlorophenylboronic acid and its reaction products, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: A common impurity in arylboronic acids is the corresponding cyclic anhydride, known as a boroxine. These trimers can form from the dehydration of the boronic acid and may reduce the efficiency of subsequent coupling reactions. It is often recommended to recrystallize the boronic acid before use to ensure high purity.[1]

Q2: How can I assess the purity of my this compound?

A2: The purity of this compound can be assessed using several analytical techniques:

  • NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools to identify the presence of boroxines and other organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A purity of ≥98% is generally recommended for reliable and reproducible results in coupling reactions.

  • Melting Point: A sharp melting point close to the literature value (around 193 °C) is indicative of high purity.[2]

Q3: What are the best storage conditions for this compound?

A3: To minimize degradation, this compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of reaction products derived from this compound.

Problem 1: Difficulty in Removing Unreacted this compound

Cause: Unreacted boronic acid can be a persistent impurity in the crude product mixture.

Solution: An acid-base extraction is a highly effective method for removing unreacted boronic acids. Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by washing the organic reaction mixture with a basic aqueous solution (e.g., 1 M NaOH or K₂CO₃). The boronate salt will partition into the aqueous layer, which can then be separated from the organic layer containing the desired product.

Problem 2: Presence of Homocoupled Biaryl Byproduct

Cause: Homocoupling of the boronic acid to form a symmetrical biaryl compound is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen or issues with the palladium catalyst.

Solution:

  • Reaction Optimization: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Using a Pd(0) catalyst source directly can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) precatalyst.

  • Purification:

    • Column Chromatography: Careful column chromatography with a suitable solvent system is often necessary to separate the desired product from the homocoupled byproduct, which may have a similar polarity.

    • Recrystallization: If the desired product is a solid, recrystallization can be a very effective purification method.

Problem 3: Protodeboronation of the Starting Material or Product

Cause: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can occur under harsh reaction conditions (e.g., high temperatures, strong base).

Solution:

  • Milder Reaction Conditions: Employing milder bases (e.g., K₃PO₄, Cs₂CO₃) and lower reaction temperatures can help to minimize protodeboronation.

  • Purification: The resulting deboronated byproduct will have a different polarity from the desired product and can typically be separated by column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of Arylboronic Acids

This protocol is a general method for the purification of arylboronic acids, such as 4-chlorophenylboronic acid, and can be adapted for this compound.

  • Dissolution: In a conical flask, suspend the crude arylboronic acid in a minimal amount of a suitable solvent (e.g., hot water).[1] For 4-chlorophenylboronic acid, approximately 40 mL of water per gram of acid is a good starting point.[1]

  • Heating: Heat the suspension to boiling with vigorous stirring to completely dissolve the solid.[1]

  • Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: General Work-up and Purification of a Suzuki-Miyaura Coupling Product

This protocol provides a general procedure for the work-up and purification of a biaryl product from a Suzuki-Miyaura reaction.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature and quench by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1 M aqueous NaOH or K₂CO₃ solution to remove unreacted boronic acid.

    • Brine to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by either column chromatography or recrystallization.

    • Column Chromatography: Use silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from byproducts.

    • Recrystallization: If the product is a solid, dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly to form pure crystals.

Data Presentation

Table 1: Comparison of Purification Techniques for Arylboronic Acids

Purification TechniquePrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.Can yield very pure crystalline products.Finding a suitable solvent can be time-consuming; potential for product loss in the mother liquor.
Acid-Base Extraction The acidic nature of the boronic acid allows for its separation from neutral organic compounds.Effective for removing boronic acid from reaction mixtures.Not suitable for purifying the boronic acid itself from acidic impurities.
Column Chromatography Differential adsorption of the compound and impurities on a stationary phase.Versatile and can separate compounds with similar properties.Can be time-consuming and may lead to product loss on the column.

Visualizations

Experimental_Workflow cluster_reaction Suzuki-Miyaura Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Crude Reaction Mixture quench Quench with Water start->quench 1. extract Extract with Organic Solvent quench->extract 2. wash_base Wash with Base (e.g., NaOH) extract->wash_base 3a. Removes Boronic Acid wash_brine Wash with Brine wash_base->wash_brine 3b. dry Dry & Concentrate wash_brine->dry 4. chromatography Column Chromatography dry->chromatography 5a. For Oils or Difficult Separations recrystallization Recrystallization dry->recrystallization 5b. For Solids pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of Suzuki-Miyaura coupling products.

Troubleshooting_Purification cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (TLC, NMR, LC-MS) boronic_acid Unreacted Boronic Acid start->boronic_acid Acidic Spot on TLC homocoupling Homocoupled Byproduct start->homocoupling Non-polar Spot, Similar Rf to Product deboronation Protodeboronation Byproduct start->deboronation More Polar Spot other Other Impurities start->other Multiple Spots acid_base Acid-Base Extraction boronic_acid->acid_base column Column Chromatography (Optimized Solvent System) homocoupling->column recrystallize Recrystallization (Solvent Screening) homocoupling->recrystallize deboronation->column other->column acid_base->column Further Purification final_product Pure Product column->final_product recrystallize->final_product

Caption: Troubleshooting logic for the purification of Suzuki-Miyaura reaction products.

References

Technical Support Center: 4-Benzyloxy-3-chlorophenylboronic acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor reactivity of 4-Benzyloxy-3-chlorophenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?

A1: The poor reactivity of this compound can be attributed to a combination of steric and electronic factors. The ortho chloro group provides significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Additionally, the electron-donating benzyloxy group at the para position increases the electron density of the phenyl ring, which can slow down the rate of transmetalation.

Q2: What are the primary side reactions to be aware of with this boronic acid?

A2: A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3] This is often exacerbated by the presence of water and strong bases.[1] Homocoupling of the boronic acid to form a symmetrical biaryl is another potential side reaction, which can be promoted by the presence of oxygen.[1]

Q3: Should I use the boronic acid directly, or is a derivative recommended?

A3: Due to the propensity for protodeboronation, converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is often advantageous.[2][3][4] These derivatives exhibit increased stability and can slowly release the boronic acid under the reaction conditions, minimizing degradation.[3][5]

Q4: Can I use standard Suzuki-Miyaura coupling conditions for this substrate?

A4: Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃ in aqueous dioxane/toluene) are often sluggish and low-yielding for this sterically hindered and electronically rich boronic acid. More specialized conditions, including the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, are typically required to achieve good results.[6][7][8][9][10]

Troubleshooting Guide

Issue: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition If coupling with an electron-rich aryl chloride, this step can be slow. Consider switching to a more reactive aryl bromide or iodide. Ensure the palladium precatalyst is active; using a fresh batch or an air-stable precatalyst like a palladacycle can be beneficial.[1]
Slow Transmetalation This is a likely bottleneck due to the steric hindrance and electronic nature of the boronic acid. Employ bulky, electron-rich ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), or Buchwald ligands (e.g., XPhos, SPhos).[6][8] These ligands promote the formation of a reactive monoligated palladium species.[6]
Catalyst Deactivation Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to catalyst decomposition.[1] Degas all solvents and reagents thoroughly.
Protodeboronation Minimize water in the reaction by using anhydrous solvents and a dry, finely powdered base.[1] Consider switching to a milder base like potassium fluoride (KF) or cesium fluoride (CsF).[1] Alternatively, use a boronate ester derivative.[2]

Issue: Significant Byproduct Formation

Byproduct Potential Cause Troubleshooting Steps
Protodeboronated Arene Presence of excess water and/or a strong base.Use anhydrous conditions and a milder base (e.g., KF, K₂CO₃).[1] Convert the boronic acid to a pinacol or MIDA ester.[2][4]
Homocoupling of Boronic Acid Oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.[1]
Decomposition of Starting Materials Reaction temperature may be too high, or the base may be too strong.Screen lower reaction temperatures (e.g., 80-100 °C). Switch to a weaker base.

Recommended Reaction Conditions

For the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br), the following conditions have been shown to be effective for sterically hindered and electron-rich boronic acids.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Readily available and effective precursors to the active Pd(0) catalyst.[6][9]
Ligand P(t-Bu)₃ (2-4 mol%) or XPhos (2-4 mol%)Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination, and stabilize the active catalyst.[6]
Base K₃PO₄ (2-3 equivalents) or K₂CO₃ (3 equivalents)Strong, non-nucleophilic bases that are effective in promoting transmetalation.[1] Finely powder the base for optimal results.[1]
Solvent Anhydrous 1,4-Dioxane, Toluene, or THF/H₂O (10:1)Aprotic solvents are generally preferred to minimize protodeboronation. A small amount of water can sometimes be beneficial for dissolving the base.
Temperature 80-110 °CSufficient to overcome the activation energy barrier for this challenging substrate.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Pd₂(dba)₃/P(t-Bu)₃

This protocol is adapted from methodologies successful for sterically hindered arylboronic acids.[6]

  • Reagent Preparation: In a glovebox or under a stream of argon, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 equiv) and P(t-Bu)₃ (0.02 equiv) in a small amount of the reaction solvent. Add the appropriate volume of this stock solution to the reaction vial.

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Formation of the Diethanolamine Adduct for Improved Stability

This protocol can enhance the stability of the boronic acid and is based on methods to protect against protodeboronation.[11]

  • Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of dichloromethane.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate should form. Continue stirring the slurry for 15-20 minutes.

  • Isolation: Isolate the white solid by vacuum filtration, wash with a small amount of cold dichloromethane, and dry under vacuum.

  • Usage: This stable diethanolamine adduct can be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.

Visualizations

Troubleshooting_Workflow start Low Yield with this compound check_purity Verify Reagent Purity and Inertness of Atmosphere start->check_purity is_protodeboronation Significant Protodeboronation Observed? check_purity->is_protodeboronation use_ester Switch to Pinacol or MIDA Boronate Ester is_protodeboronation->use_ester Yes anhydrous_conditions Use Anhydrous Solvent and Milder Base (e.g., KF) is_protodeboronation->anhydrous_conditions Yes is_unreacted_sm High Amount of Unreacted Starting Material? is_protodeboronation->is_unreacted_sm No change_catalyst Employ Bulky Ligand (e.g., P(t-Bu)3, XPhos) with Pd2(dba)3 or Pd(OAc)2 use_ester->change_catalyst anhydrous_conditions->change_catalyst is_unreacted_sm->change_catalyst Yes successful_coupling Improved Yield is_unreacted_sm->successful_coupling No, complex mixture increase_temp Increase Reaction Temperature (e.g., to 110 °C) change_catalyst->increase_temp increase_temp->successful_coupling Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Key Substrates pd0 L-Pd(0) pd_oxidative_addition L-Pd(II)(Ar)(X) pd0->pd_oxidative_addition Oxidative Addition (Ar-X) pd_transmetalation L-Pd(II)(Ar)(Ar') pd_oxidative_addition->pd_transmetalation Transmetalation (Ar'-B(OR)2 + Base) product Ar-Ar' pd_transmetalation->product Reductive Elimination product->pd0 Catalyst Regeneration ar_x Aryl Halide (Ar-X) boronic_acid 4-Benzyloxy-3-chloro- phenylboronic acid (Ar'-B(OH)2)

References

Catalyst poisoning issues in reactions with 4-Benzyloxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues when using 4-Benzyloxy-3-chlorophenylboronic acid in chemical reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Troubleshooting Guide

Low yields, stalled reactions, or the formation of unwanted byproducts when using this compound can often be attributed to catalyst poisoning or deactivation. This guide provides a systematic approach to identifying and resolving these common issues.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Inactivity or Poisoning 1. Ensure Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1][2] Ensure all reaction vessels are properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed. 2. Reagent Purity: Impurities in starting materials, reagents, or solvents can act as potent catalyst poisons. Consider the following:Boronic Acid Quality: Commercially available boronic acids can contain varying amounts of their corresponding anhydrides (boroximes), which are less reactive.[3] It is highly recommended to purify the this compound before use, for example, by recrystallization.Trace Impurities: Sulfur-containing compounds are known poisons for palladium catalysts. Ensure all reagents are of high purity.Solvent Quality: Use high-purity, dry, and degassed solvents.3. Ligand Selection: For sterically hindered or electronically deactivated substrates, the choice of ligand is crucial. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) to stabilize the catalyst and promote efficient coupling.
Sub-optimal Reaction Conditions 1. Temperature: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions. Optimize the reaction temperature for your specific substrate and catalyst system. 2. Base Selection: The choice and quality of the base are critical. Ensure the base is anhydrous and of high purity. Common bases for Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength of the base can influence the reaction outcome. 3. Concentration: Very dilute or overly concentrated reaction mixtures can negatively impact reaction kinetics. A typical concentration range for the limiting reagent is 0.1 M to 0.5 M.
Problem 2: Formation of Black Precipitate (Palladium Black)

The appearance of a black precipitate is a strong indication of catalyst decomposition, where the active Pd(0) species agglomerate into inactive palladium metal.[1][2]

Possible Cause Mitigation Strategies
Oxygen Contamination Rigorously deoxygenate all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[2]
Ligand Degradation or Insufficient Ligand Use a sufficient loading of a robust ligand that can stabilize the Pd(0) catalytic species. The Pd:ligand ratio may need to be optimized.
High Temperature Operate at the lowest effective temperature to minimize thermal decomposition of the catalyst.
Problem 3: Formation of Byproducts
Observed Byproduct Potential Cause and Solution
Homocoupling of Boronic Acid This can be promoted by the presence of oxygen or certain bases. Ensure rigorous exclusion of air. Screening different bases may also mitigate this side reaction.
Protodeboronation (Replacement of Boronic Acid Group with Hydrogen) This can occur in the presence of water or acidic impurities.[4] Ensure the use of dry solvents and high-purity reagents. The choice of base can also influence the extent of protodeboronation.
Debenzylation of the Starting Material or Product The benzyloxy group can be susceptible to hydrogenolysis, especially if hydrogen gas is present or generated in situ. While less common under standard Suzuki-Miyaura conditions, if this is observed, ensure the inert gas is free of hydrogen and consider milder reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, systematically assess the following key parameters:

  • Inert Atmosphere: Confirm that your reaction setup is strictly anaerobic. Oxygen is a known catalyst poison.[1][2]

  • Reagent Quality: The purity of your this compound is crucial. Consider purifying it by recrystallization to remove inactive boroximes.[3] Also, verify the purity and dryness of your aryl halide, base, and solvents.

  • Catalyst System: Ensure you are using an appropriate palladium precatalyst and ligand for your specific substrates. For challenging couplings, consider using pre-formed catalysts or catalyst systems known to be effective for hindered or electron-deficient partners.

  • Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature for the chosen catalyst system.

Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of this compound. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize it:

  • Strictly Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.

  • Base Selection: The choice of base can influence the extent of homocoupling. An empirical screening of different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary to identify the optimal one for your system.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Q3: Can the benzyloxy group on the boronic acid interfere with the palladium catalyst?

A3: The benzyloxy group is generally stable under typical Suzuki-Miyaura coupling conditions. However, under certain conditions, particularly if a source of hydrogen is present, palladium catalysts can facilitate the hydrogenolysis (cleavage) of benzyl ethers. If you suspect debenzylation is occurring, ensure your inert gas is of high purity and that no side reactions are generating hydrogen. Using milder reaction conditions (e.g., lower temperature) may also be beneficial.

Q4: Does the chloro substituent on the phenyl ring of the boronic acid affect the reaction?

A4: Yes, the chloro substituent can influence the reactivity of the boronic acid. The electron-withdrawing nature of the chlorine atom can make the boronic acid more electron-deficient. This can affect the rate of transmetalation in the catalytic cycle.[4] In some cases, electron-deficient boronic acids may require more forcing reaction conditions or specialized catalyst systems to achieve high yields.

Quantitative Data Summary

ParameterPotential Impact on YieldNotes
Oxygen Severe decreaseLeads to catalyst oxidation and decomposition (palladium black formation).[2]
Water VariableCan be beneficial in some cases by aiding in the dissolution of the base and promoting the formation of the active boronate species. However, excess water can lead to protodeboronation.[5]
Boroxime Impurity Moderate to severe decreaseBoroximes, the anhydrides of boronic acids, are generally less reactive in the transmetalation step.[3]
Sulfur Impurities Severe decreaseSulfur compounds are strong poisons for palladium catalysts.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is adapted from a procedure for a similar substituted phenylboronic acid and is designed to remove boroxine impurities.[3]

Materials:

  • This compound (crude)

  • Deionized water

  • Ethanol (optional, for difficult to dissolve compounds)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of deionized water to create a slurry.

  • Heat the suspension to boiling with vigorous stirring. If the solid does not fully dissolve, a small amount of ethanol can be added dropwise until a clear solution is obtained at the boiling point.

  • Once a clear solution is achieved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, further cool the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: General Procedure for a Trial Suzuki-Miyaura Coupling Reaction

This is a general starting point and should be optimized for specific substrates.

Materials:

  • Purified this compound

  • Aryl halide

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)

  • Ligand (if using a separate precursor like Pd(OAc)₂)

  • Anhydrous base (e.g., K₂CO₃)

  • Degassed solvent (e.g., toluene, dioxane, DMF)

  • Degassed water (if using an aqueous system)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), purified this compound (1.2 equiv), and the base (2-3 equiv).

  • Add the palladium precatalyst (e.g., 1-5 mol%) and ligand (if required).

  • Add the degassed solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous workup, typically involving dilution with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

Catalyst_Poisoning_Troubleshooting cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Low Yield Low Yield Catalyst Inactivity Catalyst Inactivity Low Yield->Catalyst Inactivity Sub-optimal Conditions Sub-optimal Conditions Low Yield->Sub-optimal Conditions Palladium Black Palladium Black Oxygen Contamination Oxygen Contamination Palladium Black->Oxygen Contamination Ligand Issues Ligand Issues Palladium Black->Ligand Issues Byproducts Byproducts Side Reactions Side Reactions Byproducts->Side Reactions Check Inert Atmosphere Check Inert Atmosphere Catalyst Inactivity->Check Inert Atmosphere Purify Boronic Acid Purify Boronic Acid Catalyst Inactivity->Purify Boronic Acid Optimize Temp/Base Optimize Temp/Base Sub-optimal Conditions->Optimize Temp/Base Degas Solvents Degas Solvents Oxygen Contamination->Degas Solvents Select Robust Ligand Select Robust Ligand Ligand Issues->Select Robust Ligand Analyze for Byproducts Analyze for Byproducts Side Reactions->Analyze for Byproducts

Caption: Troubleshooting workflow for catalyst poisoning issues.

Suzuki_Miyaura_Cycle cluster_poisoning Potential Deactivation Pathways Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd Black Pd Black Pd(0)L2->Pd Black O2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Decomposition Decomposition Ar-Pd(II)-X(L2)->Decomposition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle with deactivation pathways.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 4-Benzyloxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 4-benzyloxy-3-chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of biaryl compounds using this specific boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter when using this compound in your Suzuki-Miyaura coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low conversion rates with this substrate often stem from the reduced reactivity of the aryl chloride on your coupling partner, which slows down the oxidative addition step in the catalytic cycle. Additionally, the steric hindrance from the benzyloxy group can play a role. Here is a systematic approach to troubleshooting:

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. For coupling aryl chlorides, highly active catalyst systems are typically required.[1] We recommend using bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1] These ligands promote the formation of a highly reactive palladium(0) species that is more effective at activating the C-Cl bond.[1]

  • Base Selection: The choice of base is critical. For less reactive aryl chlorides, stronger, non-nucleophilic bases are often necessary. We recommend starting with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with a small amount of water is often used to help dissolve the inorganic base.[4] Anhydrous conditions with a soluble base like Cs₂CO₃ in dioxane can also be highly effective.[5]

  • Temperature: Higher reaction temperatures (typically in the range of 80-110 °C) are often required to facilitate the oxidative addition of the aryl chloride.[5][6]

Q2: I am observing a significant amount of homocoupling of the this compound. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[5][6] To mitigate this:

  • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5][6]

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[6]

  • Controlled Addition of Reagents: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[7]

Q3: Protodeboronation (replacement of the boronic acid group with a hydrogen atom) is a major side reaction in my experiments. What are the best strategies to prevent this?

A3: Protodeboronation is a common pathway for boronic acid degradation, particularly under harsh basic conditions or in the presence of water.[4] To minimize this side reaction:

  • Milder Base: If possible, consider screening milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF). However, this may come at the cost of a slower reaction rate for the aryl chloride coupling.[4]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[6]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. These esters are generally more stable and slowly release the boronic acid under the reaction conditions, which keeps its concentration low and minimizes degradation.[4][6]

Q4: Which base and solvent combination is the best starting point for my optimization?

A4: For the Suzuki-Miyaura coupling of an aryl chloride with this compound, a robust starting point would be to use potassium phosphate (K₃PO₄) as the base in a 10:1 mixture of dioxane and water.[8] This combination is often effective for challenging couplings. If solubility or protodeboronation becomes an issue, switching to cesium carbonate (Cs₂CO₃) in anhydrous dioxane is an excellent alternative.[4][5]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving aryl chlorides and substituted boronic acids. This data, compiled from various sources, can serve as a guide for your optimization experiments.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

BaseSolvent SystemCatalyst SystemTemperature (°C)Time (h)Typical Yield (%)
K₃PO₄ Dioxane / H₂OPd(OAc)₂ / SPhos10012-1885-95
Cs₂CO₃ DioxanePd₂(dba)₃ / XPhos11012-2480-92
K₂CO₃ Toluene / H₂OPd(PPh₃)₄1001660-75
NaOH THF / H₂OPdCl₂(dppf)801250-70

Note: Yields are highly dependent on the specific aryl halide and boronic acid used. This table is for illustrative purposes.[2][3]

Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield

SolventBaseCatalyst SystemTemperature (°C)Time (h)Typical Yield (%)
Dioxane / H₂O K₃PO₄Pd(OAc)₂ / SPhos1001690
Toluene / H₂O K₂CO₃Pd₂(dba)₃ / XPhos1101885
THF / H₂O Cs₂CO₃Pd(PPh₃)₄802470
DMF K₂CO₃PdCl₂(dppf)1201265

Note: This data is a generalized representation from multiple sources for comparing common solvent systems.[4][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates. It is based on conditions known to be effective for challenging aryl chloride couplings.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ Base pd2_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->p4 Ar-Ar' p4->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Coupling of This compound check_catalyst Is the catalyst system optimal for an aryl chloride? start->check_catalyst optimize_catalyst Switch to Pd(OAc)₂/SPhos or an XPhos Precatalyst check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Use K₃PO₄ or Cs₂CO₃ check_base->optimize_base No check_side_reactions Are side reactions (homocoupling, protodeboronation) observed? check_base->check_side_reactions Yes optimize_base->check_side_reactions troubleshoot_side_reactions Degas solvent thoroughly. Consider using a boronate ester. check_side_reactions->troubleshoot_side_reactions Yes success Successful Coupling check_side_reactions->success No troubleshoot_side_reactions->success

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Combine aryl halide, boronic acid, and base in a dry flask. inert 2. Purge with inert gas (e.g., Argon). prep->inert add_catalyst 3. Add palladium catalyst and ligand. inert->add_catalyst add_solvent 4. Add degassed solvent. add_catalyst->add_solvent heat 5. Heat to desired temperature with vigorous stirring. monitor 6. Monitor progress by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature and dilute with solvent. extract 8. Perform aqueous workup and extract product. cool->extract purify 9. Dry, concentrate, and purify by column chromatography. extract->purify

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Deboronation of 4-Benzyloxy-3-chlorophenylboronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyloxy-3-chlorophenylboronic acid. The focus is on addressing the common issue of deboronation under typical reaction conditions, particularly during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Deboronation of this compound

This guide is designed to help you identify and resolve issues related to the unwanted protodeboronation of this compound, which leads to the formation of the byproduct 1-benzyloxy-2-chlorobenzene and reduced yield of the desired coupled product.

Symptom Potential Cause Suggested Solution
Low or no yield of the desired cross-coupled product with the presence of 1-benzyloxy-2-chlorobenzene. Protodeboronation is the primary competing reaction. This is often exacerbated by harsh reaction conditions.Optimize reaction parameters by referring to the solutions on the right.
Prolonged reaction time at elevated temperature. Monitor the reaction closely by TLC or LC-MS. Aim for the shortest reaction time necessary for the consumption of the limiting reagent.
High concentration of a strong base. Screen different bases. Weaker bases such as K₃PO₄ or Cs₂CO₃ are often effective in minimizing deboronation compared to stronger bases like NaOH or KOH.[1]
Presence of excess water in the reaction mixture. While some water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can promote the hydrolysis of the carbon-boron bond.[2] Use anhydrous solvents and ensure reagents are dry. If a co-solvent system is used, minimize the amount of water.
Inefficient catalyst system. The choice of palladium precursor and ligand is critical.[3] A highly active catalyst system can promote the desired coupling reaction at a faster rate than deboronation. Consider using pre-formed catalysts or highly active ligand systems like those based on biarylphosphines (e.g., SPhos, XPhos).
Inconsistent results between batches. Variable quality of this compound. Boronic acids can dehydrate to form cyclic boroxines, which may have different reactivity.[4] It is recommended to use freshly purchased or properly stored boronic acid. Consider recrystallizing the boronic acid before use.
Atmospheric oxygen. Oxygen can lead to the degradation of the palladium catalyst and promote side reactions.[3] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem with this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond. In the case of this compound, this results in the formation of 1-benzyloxy-2-chlorobenzene. This side reaction consumes your starting material, leading to a lower yield of the desired product and complicating the purification process.

Q2: What are the primary factors that promote the deboronation of this compound?

A2: The main factors that promote deboronation are:

  • pH: Basic conditions, which are common in Suzuki-Miyaura coupling, can accelerate deboronation by forming a more reactive boronate species.

  • Temperature: Higher reaction temperatures increase the rate of deboronation.

  • Solvent: The choice of solvent, particularly the presence of protic solvents like water, can influence the rate of deboronation.

  • Reaction Time: Longer reaction times at elevated temperatures increase the likelihood of deboronation.

Q3: How can I monitor the extent of deboronation during my reaction?

A3: You can monitor the progress of your reaction and the formation of the deboronated byproduct by taking aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the spot or peak corresponding to your starting boronic acid, the desired product, and the expected mass of the deboronated byproduct (1-benzyloxy-2-chlorobenzene) will give you an indication of the extent of this side reaction.

Q4: Can the choice of palladium catalyst and ligand influence the rate of deboronation?

A4: Absolutely. A highly efficient catalyst system can significantly favor the desired cross-coupling reaction over the deboronation pathway. Using advanced phosphine ligands (e.g., Buchwald or Herrmann-type ligands) can often allow the reaction to proceed at lower temperatures and shorter reaction times, thereby minimizing deboronation.

Q5: Is this compound stable during storage?

A5: this compound is a solid that is generally stable under normal storage conditions (room temperature, tightly sealed container).[5] However, like many boronic acids, it can be sensitive to moisture and may form its anhydride (a boroxine) over time. For long-term storage, keeping it in a desiccator is recommended.

Quantitative Data on Deboronation

The following table presents hypothetical data from a series of experiments to illustrate the impact of different reaction conditions on the yield of the desired biphenyl product versus the deboronated byproduct in a Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Entry Base (equiv.) Solvent System Temperature (°C) Time (h) Desired Product Yield (%) Deboronated Byproduct Yield (%)
1K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)100126525
2Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)8088510
3K₃PO₄ (2.0)THF/H₂O (10:1)70692<5
4NaOH (2.0)DME/H₂O (4:1)100124050
5K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:4)100125040

Note: The data in this table is illustrative and intended to demonstrate general trends in deboronation under varying conditions.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, incorporating measures to suppress deboronation.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 70-80°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete (typically when the limiting aryl bromide is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Deboronation_Troubleshooting_Workflow start Low Yield of Desired Product and/or Presence of 1-Benzyloxy-2-chlorobenzene check_conditions Review Reaction Conditions start->check_conditions harsh_conditions Are conditions harsh? (High Temp, Strong Base) check_conditions->harsh_conditions Yes check_water Is excess water present? check_conditions->check_water No optimize_base Switch to a weaker base (e.g., K3PO4, Cs2CO3) harsh_conditions->optimize_base lower_temp Lower reaction temperature (e.g., 70-80 °C) optimize_base->lower_temp lower_temp->check_water use_anhydrous Use anhydrous solvents and minimize water check_water->use_anhydrous Yes check_catalyst Is the catalyst system optimal? check_water->check_catalyst No use_anhydrous->check_catalyst optimize_catalyst Screen alternative catalysts/ligands (e.g., Buchwald ligands) check_catalyst->optimize_catalyst No end Improved Yield check_catalyst->end Yes optimize_catalyst->end

Caption: Troubleshooting workflow for addressing low yields due to deboronation.

Reaction_Pathway cluster_desired Desired Suzuki-Miyaura Coupling cluster_side_reaction Undesired Protodeboronation ArBr Ar-Br OxAdd Oxidative Addition ArBr->OxAdd BoronicAcid 4-BnO-3-Cl-Ph-B(OH)2 Transmetalation Transmetalation BoronicAcid->Transmetalation Base Pd0 Pd(0) Pd0->OxAdd OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Desired Biphenyl Product RedElim->Product BoronicAcid2 4-BnO-3-Cl-Ph-B(OH)2 Deboronated 1-Benzyloxy-2-chlorobenzene BoronicAcid2->Deboronated Base, Heat ProtonSource H+ Source (e.g., H2O) ProtonSource->Deboronated

Caption: Competing pathways of Suzuki-Miyaura coupling versus protodeboronation.

References

Strategies to minimize homocoupling of 4-Benzyloxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Strategies to Minimize Homocoupling of 4-Benzyloxy-3-chlorophenylboronic acid

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers minimize the formation of the symmetrical biaryl byproduct resulting from the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling

High levels of homocoupling byproduct can significantly reduce the yield of the desired cross-coupled product and complicate purification. The following sections outline the primary causes and provide actionable strategies to mitigate this side reaction.

Problem: Significant Formation of Symmetrical Biaryl Byproduct

The primary causes for boronic acid homocoupling are the presence of oxygen, the choice of palladium source, and suboptimal reaction parameters (catalyst, ligand, base, and solvent).

1. Presence of Oxygen

Oxygen is a known promoter of boronic acid homocoupling.[1] The mechanism often involves the reaction of the active Pd(0) catalyst with O₂ to form a palladium peroxo complex, which can then react with two molecules of the boronic acid to produce the homocoupled product.[2][3][4]

Mitigation Strategy: Rigorously deoxygenate all solvents and reaction mixtures and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment.[1][5]

Experimental Protocol: Deoxygenation

  • Solvent Sparge: Bubble an inert gas (N₂ or Ar) through the solvent(s) for 15-30 minutes prior to use.[5] If the reaction uses water, it must also be thoroughly degassed.[5]

  • Inert Atmosphere: Assemble the reaction glassware while hot after oven-drying and immediately purge with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction setup and duration.

  • Freeze-Pump-Thaw: For highly sensitive substrates, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

2. Palladium Catalyst Source and State

Homocoupling can be initiated by Pd(II) species reacting directly with the boronic acid.[6][7] Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without an efficient reduction to Pd(0) in situ can leave residual Pd(II) that promotes this side reaction.

Mitigation Strategy:

  • Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to ensure the catalytic cycle starts with the correct oxidation state.[5]

  • If using a Pd(II) source, consider adding a mild reducing agent that does not interfere with the catalytic cycle.[6][7]

Experimental Protocol: Catalyst Selection

  • Pd(0) Precatalyst: Directly add the Pd(0) catalyst (e.g., 1-5 mol% Pd(PPh₃)₄) to the reaction mixture under an inert atmosphere.

  • Addition of a Mild Reducting Agent: When using a Pd(II) source, add 1-2 equivalents of potassium formate to the reaction mixture before adding the palladium catalyst. This helps reduce Pd(II) to the active Pd(0) state.[5][6]

3. Suboptimal Catalyst, Ligand, or Base Selection

The choice of ligand and base has a profound impact on the rates of the desired catalytic cycle versus the homocoupling side reaction. For an electron-rich and potentially sterically hindered substrate like this compound, the ligand and base must be chosen carefully.

Mitigation Strategy: Screen different combinations of ligands and bases. Bulky, electron-rich phosphine ligands often accelerate the desired reductive elimination step and can be beneficial.[8][9] The base modulates the activation of the boronic acid; a base that is too strong or too weak can lead to side reactions.[10]

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling?

A1: Homocoupling is an undesired side reaction in which two molecules of the boronic acid reagent couple to form a symmetrical biaryl.[5] In the context of this topic, it would be the formation of 2,2'-dichloro-4,4'-dibenzyloxy-1,1'-biphenyl. This byproduct consumes the boronic acid, lowers the yield of the desired product, and can be difficult to separate during purification.

Q2: My reaction is performed under nitrogen, but I still see significant homocoupling. What else could be the cause?

A2: While oxygen is a major contributor, other factors can promote homocoupling.[2][3] Consider the following:

  • Palladium(II) Species: Your palladium source (e.g., Pd(OAc)₂) may not be fully reduced to the active Pd(0) state. Try switching to a Pd(0) source like Pd(PPh₃)₄ or adding a mild reductant like potassium formate.[6][7]

  • Ligand Choice: The ligand may not be optimal for your specific substrate. For electron-rich aryl chlorides, bulky, electron-donating phosphine ligands like SPhos or XPhos can improve results by favoring the cross-coupling pathway.[8][11]

  • Base Strength: The base might be too strong or too weak. An inappropriate base can affect the transmetalation rate and potentially lead to side reactions. It is advisable to screen bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[10]

Q3: How does the choice of base affect homocoupling?

A3: The base plays multiple roles in the Suzuki-Miyaura reaction, including the formation of the boronate species necessary for transmetalation.[12][13] An optimal base facilitates the desired transmetalation without promoting decomposition or side reactions of the boronic acid. For instance, very strong bases might accelerate decomposition, while very weak bases may lead to a slow, inefficient reaction where side reactions like homocoupling can become more prominent.

Q4: Would using a boronic ester instead of the acid help?

A4: Yes, using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can often suppress side reactions.[5][11][14] These reagents provide a slow, controlled release of the boronic acid into the catalytic cycle.[14] This keeps the concentration of the free, reactive boronic acid low, which can minimize the rate of side reactions like homocoupling and protodeboronation.[14]

Data & Protocols

Table 1: Effect of Reaction Parameters on Homocoupling

The following table provides a qualitative summary of strategies to minimize the homocoupling byproduct (HC). The effectiveness of each strategy can be substrate-dependent.

ParameterCondition Favoring HomocouplingCondition Minimizing HomocouplingRationale
Atmosphere Presence of Air / O₂Rigorous Inert Atmosphere (N₂/Ar)O₂ promotes an oxidative mechanism for homocoupling.[2][4]
Pd Precatalyst Pd(II) salts (e.g., Pd(OAc)₂)Pd(0) complexes (e.g., Pd(PPh₃)₄)Minimizes Pd(II)-mediated homocoupling pathways.[5][6]
Additives NonePotassium Formate (with Pd(II) source)Acts as a mild reductant for stray Pd(II) species.[6][7]
Ligand Less bulky/electron-poor ligandsBulky, electron-rich phosphine ligandsPromotes faster reductive elimination for the desired product.[8]
Base Non-optimal (too strong/weak)Optimized base (e.g., K₃PO₄, Cs₂CO₃)Ensures efficient transmetalation over side reactions.[10]
Boron Source Boronic AcidBoronic Ester (e.g., Pinacol, MIDA)Provides slow release, keeping free boronic acid concentration low.[5][14]
General Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and can be adapted for the specific coupling of this compound with an aryl halide.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).[11][15]

  • Deoxygenation: Seal the flask and evacuate and backfill with inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe. Sparge the resulting mixture with the inert gas for an additional 10-15 minutes.[5]

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if not using a pre-formed catalyst complex) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Homocoupling Side-Reaction pd0 Pd(0)Lu2099 oa Oxidative Addition (Ar-X) pd0->oa Fast pd0_ox Pd(0)Lu2099 pdiioa Ar-Pd(II)Lu2099-X oa->pdiioa tm Transmetalation (R-B(OH)u2082 + Base) pdiioa->tm pdiitm Ar-Pd(II)Lu2099-R tm->pdiitm re Reductive Elimination pdiitm->re Fast re->pd0 product Ar-R re->product o2 Ou2082 pd0_ox->o2 pdiipx (Ou2082)Pd(II)Lu2099 o2->pdiipx tm1 Transmetalation (R-B(OH)u2082) pdiipx->tm1 tm2 Transmetalation (R-B(OH)u2082) tm1->tm2 pdiihc R-Pd(II)Lu2099-R tm2->pdiihc re_hc Reductive Elimination pdiihc->re_hc hc_product R-R re_hc->hc_product

Caption: Desired Suzuki cycle (left) vs. oxygen-mediated homocoupling pathway (right).

Troubleshooting_Workflow start High Homocoupling Detected? q_oxygen Is reaction rigorously deoxygenated? start->q_oxygen Yes a_oxygen Implement strict degassing: - Sparge solvents - Use Schlenk line - Freeze-Pump-Thaw q_oxygen->a_oxygen No q_catalyst Using a Pd(II) precatalyst (e.g., Pd(OAc)u2082)? q_oxygen->q_catalyst Yes a_oxygen->q_catalyst a_catalyst_switch Switch to Pd(0) source (e.g., Pd(PPhu2083)u2084) q_catalyst->a_catalyst_switch Yes a_catalyst_reductant Add mild reductant (e.g., Potassium Formate) q_catalyst->a_catalyst_reductant Yes q_ligand Are ligand/base optimized? q_catalyst->q_ligand No a_catalyst_switch->q_ligand a_catalyst_reductant->q_ligand a_ligand Screen bulky, electron-rich ligands (e.g., SPhos) and different bases (Ku2083POu2084, Csu2082COu2083) q_ligand->a_ligand No q_boron Is boronic acid unstable? q_ligand->q_boron Yes a_ligand->q_boron a_boron Consider using a more stable derivative (Pinacol or MIDA boronate ester) q_boron->a_boron Yes end_node Problem Minimized q_boron->end_node No a_boron->end_node

References

Technical Support Center: 4-Benzyloxy-3-chlorophenylboronic acid in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Benzyloxy-3-chlorophenylboronic acid in flow chemistry applications, primarily focusing on Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound in a flow chemistry setup?

A1: this compound, a white to off-white crystalline powder with a melting point of approximately 193°C, exhibits solubility in a range of polar aprotic solvents commonly used in Suzuki-Miyaura reactions.[1] Tetrahydrofuran (THF), 1,4-dioxane, dimethylformamide (DMF), and acetonitrile are suitable choices. Due to the potential for precipitation of the boronic acid or its byproducts, it is often beneficial to use a co-solvent system, such as THF/water or dioxane/water, to ensure the solubility of all components, including the inorganic base.[2]

Q2: My flow reactor is clogging. What are the likely causes and how can I prevent it?

A2: Clogging is a frequent issue in flow chemistry, especially when dealing with reactions that produce solid byproducts.[3][4][5][6] For Suzuki-Miyaura couplings, the primary cause of clogging is often the precipitation of inorganic salts (e.g., carbonates, phosphates) formed from the base. Other causes can include the limited solubility of the boronic acid, the coupling partner, or the product at the reaction concentration and temperature.

Prevention Strategies:

  • Solvent Optimization: Ensure all reactants and the product are soluble in the chosen solvent system at the reaction temperature. Increasing the proportion of a more polar solvent or adding a co-solvent can help maintain the solubility of inorganic byproducts.

  • Reagent Concentration: Operating at lower concentrations can prevent precipitation.[4]

  • Ultrasonication: Applying ultrasound to the reactor tubing can help break up solid particles and prevent their agglomeration.[3][5]

  • Reactor Design: Using wider diameter tubing (meso-reactors) can reduce the risk of blockage compared to microreactors.[3][6]

Q3: I am observing a significant amount of a byproduct corresponding to the protonated form of my starting material (deboronation). How can I minimize this?

A3: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This can be promoted by the presence of water, acidic or basic conditions, and elevated temperatures. To minimize protodeboronation, consider the following:

  • Use Anhydrous Solvents: While some water is often necessary to dissolve the base, using rigorously dried organic solvents can reduce the extent of this side reaction.

  • Choice of Base: A milder base or a fluoride source like CsF might be beneficial.

  • Minimize Residence Time: Operate at the highest flow rate (shortest residence time) that still allows for complete conversion to the desired product.

  • Temperature Control: Avoid excessively high temperatures, as they can accelerate the rate of protodeboronation.

Q4: Is the benzyloxy group on the boronic acid stable under typical flow chemistry conditions for Suzuki-Miyaura coupling?

A4: The benzyloxy group is generally stable under standard Suzuki-Miyaura conditions. However, at very high temperatures or in the presence of certain palladium catalysts that can also catalyze hydrogenolysis, cleavage (debenzylation) could become a concern. It is advisable to monitor for the formation of the corresponding phenol byproduct, especially during reaction optimization at elevated temperatures.

Troubleshooting Guide

This section addresses specific issues you might encounter during a Suzuki-Miyaura cross-coupling reaction with this compound in a flow reactor.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand. 2. Insufficient temperature. 3. Residence time is too short. 4. Incorrect stoichiometry of reagents. 5. Poorly soluble base.1. Use a fresh, high-quality catalyst and ligand. Ensure proper degassing of solvent streams to prevent catalyst oxidation. 2. Gradually increase the reactor temperature. 3. Decrease the flow rate to increase the residence time. 4. Verify the concentrations of all stock solutions. 5. Ensure the base is fully dissolved in the solvent stream. Consider switching to a more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).
Reactor Clogging 1. Precipitation of inorganic salts (from the base). 2. Poor solubility of starting materials or product. 3. High concentration of reagents.1. Add a co-solvent (e.g., water) to the base solution to improve salt solubility.[2] 2. Increase the proportion of the organic solvent in which your compounds are most soluble. 3. Reduce the concentration of all reagent streams.[4]
Formation of Homocoupled Byproduct (Biaryl of Boronic Acid) 1. Presence of oxygen in the system. 2. High catalyst loading.1. Thoroughly degas all solvent and reagent solutions before introducing them to the flow system. Maintain an inert atmosphere. 2. Reduce the concentration of the palladium catalyst.
Formation of Protodeboronated Byproduct 1. Excess water in the reaction mixture. 2. High temperature and/or long residence time. 3. Highly basic conditions.1. Use anhydrous solvents where possible, while ensuring the base remains soluble. 2. Optimize for the lowest possible temperature and shortest residence time that provides good conversion. 3. Screen different bases; sometimes a weaker base can mitigate this side reaction.
Inconsistent Results/Poor Reproducibility 1. Fluctuations in pump flow rates. 2. Temperature instability in the reactor. 3. Degradation of stock solutions over time.1. Calibrate pumps regularly. Use a back-pressure regulator to maintain stable flow. 2. Ensure the reactor is properly heated and insulated for consistent temperature control. 3. Prepare fresh stock solutions, especially of the boronic acid and catalyst.

Experimental Protocol: Example of a Suzuki-Miyaura Coupling in Flow

This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide in a flow chemistry system. Optimization will be required for different coupling partners.

Reagent Preparation:

  • Solution A (Aryl Bromide/Catalyst):

    • Aryl Bromide (1.0 equiv.)

    • This compound (1.2 equiv.)

    • PdCl₂(dppf) (0.02 equiv.)

    • Dissolve in 1,4-dioxane to a final concentration of 0.1 M with respect to the aryl bromide.

  • Solution B (Base):

    • K₂CO₃ (3.0 equiv.)

    • Dissolve in a 3:1 mixture of 1,4-dioxane and water to a final concentration of 0.3 M.

Flow System Setup:

  • Two syringe pumps for delivering Solutions A and B.

  • A T-mixer to combine the reagent streams.

  • A heated coil reactor (e.g., 10 mL PFA tubing).

  • A back-pressure regulator (BPR) set to 5-10 bar.

  • A collection vessel.

Reaction Parameters:

ParameterValue
Flow Rate (Solution A) 0.25 mL/min
Flow Rate (Solution B) 0.25 mL/min
Total Flow Rate 0.50 mL/min
Reactor Volume 10 mL
Residence Time 20 min
Temperature 100 °C
Back Pressure 10 bar

Procedure:

  • Degas both Solution A and Solution B by sparging with nitrogen or argon for 15-20 minutes.

  • Set up the flow reactor system as described above.

  • Begin pumping both solutions at the specified flow rates into the T-mixer and through the heated reactor coil.

  • Allow the system to reach a steady state (typically 2-3 residence times) before collecting the product stream.

  • The collected reaction mixture can then be worked up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered LowConversion Low Conversion Start->LowConversion Clogging Reactor Clogging Start->Clogging SideProduct Side Product Formation Start->SideProduct Cause_Temp Temperature Too Low? LowConversion->Cause_Temp Check Cause_Time Residence Time Too Short? LowConversion->Cause_Time Check Cause_Cat Catalyst Inactive? LowConversion->Cause_Cat Check Cause_Sol Poor Solubility? Clogging->Cause_Sol Check Cause_Conc Concentration Too High? Clogging->Cause_Conc Check Cause_Proto Protodeboronation? SideProduct->Cause_Proto Identify Cause_Homo Homocoupling? SideProduct->Cause_Homo Identify Sol_Temp Increase Temperature Cause_Temp->Sol_Temp Solution Sol_Time Decrease Flow Rate Cause_Time->Sol_Time Solution Sol_Cat Use Fresh Catalyst / Degas Cause_Cat->Sol_Cat Solution Sol_Sol Optimize Solvent System (e.g., add co-solvent) Cause_Sol->Sol_Sol Solution Sol_Conc Decrease Reagent Concentration Cause_Conc->Sol_Conc Solution Sol_Proto Reduce Water / Temp Cause_Proto->Sol_Proto Solution Sol_Homo Degas Solvents / Check Catalyst Loading Cause_Homo->Sol_Homo Solution

Caption: Troubleshooting workflow for common issues in flow chemistry.

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar Boronate Ar'B(OR)_3^- Boronate->Transmetal Base Base (e.g., K2CO3) BoronicAcid Ar'B(OH)_2 Base->BoronicAcid activates BoronicAcid->Boronate RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 regenerates Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Effect of temperature on the stability and reactivity of 4-Benzyloxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability and reactivity of 4-Benzyloxy-3-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the stability and reactivity of this compound, it should be stored at room temperature in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. It is crucial to protect the compound from moisture, as it is known to be moisture-sensitive. For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended to minimize potential degradation.

Q2: How does temperature affect the stability of solid this compound?

A2: While this compound is generally stable at ambient temperatures, elevated temperatures can lead to decomposition. A common thermal decomposition pathway for boronic acids is dehydration, where three molecules condense to form a cyclic anhydride known as a boroxine. This process can occur upon heating and may affect the reactivity of the compound in subsequent reactions. The melting point of this compound is in the range of 188-193°C, and significant thermal decomposition is expected at or near this temperature.

Q3: What is protodeboronation and how is it affected by temperature?

Troubleshooting Guides for Suzuki-Miyaura Coupling Reactions

Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

This is a common issue when using aryl chlorides, which are generally less reactive than the corresponding bromides or iodides. Temperature plays a critical role in the activation of the carbon-chlorine bond.

ParameterRecommendationRationale
Reaction Temperature Increase the reaction temperature in increments of 10°C, typically within the range of 80-120°C.Higher temperatures can facilitate the oxidative addition of the palladium catalyst to the aryl chloride, which is often the rate-limiting step.
Catalyst System If increasing the temperature does not improve the yield, consider switching to a more active catalyst system, such as one employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.These advanced ligand systems are designed to promote the coupling of challenging substrates like aryl chlorides, often at lower temperatures than traditional catalysts.
Solvent Choice Ensure the use of anhydrous solvents if protodeboronation is suspected. Common solvents include dioxane, toluene, and THF, often with an aqueous base.While water is often necessary to dissolve the inorganic base, its presence can contribute to protodeboronation at elevated temperatures. Minimizing water content or using a non-aqueous base/solvent system may be beneficial.

Issue 2: Formation of significant side products, such as homocoupling or protodeboronation products.

Elevated temperatures can sometimes accelerate side reactions, leading to a decrease in the overall yield of the desired product.

ParameterRecommendationRationale
Reaction Temperature If significant side products are observed, try lowering the reaction temperature.An optimal temperature exists that promotes the desired cross-coupling reaction while minimizing side reactions. This temperature often needs to be determined empirically.
Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to avoid prolonged exposure to high temperatures.Extended reaction times at elevated temperatures can lead to catalyst decomposition and an increase in side product formation.
Degassing Ensure that the reaction mixture is thoroughly degassed before heating.Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid. Proper degassing is crucial, especially for reactions run at higher temperatures.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. The optimal conditions, particularly the temperature, may need to be determined experimentally.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base solvent Add Degassed Solvent reagents->solvent heating Heat to Optimal Temperature (e.g., 90-110°C) with Stirring solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Cool, Dilute, and Wash monitoring->workup purification Dry and Purify (Column Chromatography) workup->purification

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Low or No Yield? increase_temp Increase Temperature (80-120°C) start->increase_temp Yes side_products Significant Side Products? start->side_products No check_catalyst Change Catalyst/Ligand (e.g., Buchwald, NHC) increase_temp->check_catalyst No Improvement success Improved Yield increase_temp->success check_catalyst->success lower_temp Lower Temperature side_products->lower_temp Yes check_degassing Ensure Thorough Degassing side_products->check_degassing No lower_temp->success

Caption: A troubleshooting decision tree for temperature-related issues in Suzuki-Miyaura coupling.

Validation & Comparative

Comparative NMR Analysis of 4-Benzyloxy-3-chlorophenylboronic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Benzyloxy-3-chlorophenylboronic acid and its structural analogs. Due to the limited availability of published experimental NMR data for this compound, this guide utilizes data from closely related compounds, 4-benzyloxyphenylboronic acid and 3-chlorophenylboronic acid, to predict and interpret the expected spectral features of the target molecule. This information is crucial for the structural elucidation, purity assessment, and reaction monitoring of these important building blocks in medicinal chemistry and materials science.

Comparative NMR Data

The following tables summarize the available ¹H and ¹³C NMR spectral data for 4-benzyloxyphenylboronic acid and 3-chlorophenylboronic acid. The data is presented to facilitate a comparative understanding of the influence of the benzyloxy and chloro substituents on the chemical shifts of the phenylboronic acid core. The predicted shifts for the target compound, this compound, are extrapolated from this data.

Table 1: ¹H NMR Spectral Data of Phenylboronic Acid Analogs

CompoundSolventAromatic Protons (δ, ppm)Benzylic Protons (δ, ppm)B(OH)₂ Protons (δ, ppm)
This compound (Predicted) DMSO-d₆~7.9 (d), ~7.7 (dd), ~7.2 (d)~5.2 (s)~8.2 (br s)
4-Benzyloxyphenylboronic acid DMSO-d₆7.75 (d, J=8.4 Hz, 2H), 7.45-7.30 (m, 5H), 6.95 (d, J=8.4 Hz, 2H)5.10 (s, 2H)7.95 (s, 2H)
3-Chlorophenylboronic acid DMSO-d₆7.90 (t, J=1.6 Hz, 1H), 7.84 (dt, J=7.6, 1.4 Hz, 1H), 7.50 (dt, J=7.6, 1.8 Hz, 1H), 7.42 (t, J=7.6 Hz, 1H)-8.23 (s, 2H)

Table 2: ¹³C NMR Spectral Data of Phenylboronic Acid Analogs

CompoundSolventAromatic Carbons (δ, ppm)Benzylic Carbon (δ, ppm)C-B (δ, ppm)
This compound (Predicted) DMSO-d₆~158, ~135, ~132, ~130, ~128.5, ~128, ~127.5, ~114~70Not observed
4-Benzyloxyphenylboronic acid DMSO-d₆160.5, 137.4, 135.9 (2C), 128.8 (2C), 128.2, 128.0, 114.5 (2C)69.5Not observed
3-Chlorophenylboronic acid CDCl₃135.0, 134.4, 130.3, 129.8, 127.0-Not observed

Note: The carbon atom attached to the boron (C-B) is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR data for arylboronic acids.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the boronic acid for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Arylboronic acids often exhibit good solubility in DMSO-d₆.

  • Dissolution: Gently agitate the vial to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the range of approximately -1 to 14 ppm.

  • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR. The spectral width should typically be set from 0 to 200 ppm.

  • Referencing: Chemical shifts are typically referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Structural Interpretation and Signaling Pathways

The following diagram illustrates the key structural features of this compound and the expected correlation of these features with their NMR signals.

G cluster_molecule This compound cluster_signals Expected NMR Signals mol H_arom Aromatic Protons (~7.2-7.9 ppm) mol->H_arom Phenyl Ring H_benzyl Benzylic Protons (~5.2 ppm) mol->H_benzyl -OCH₂-Ph H_BOH B(OH)₂ Protons (~8.2 ppm) mol->H_BOH -B(OH)₂ C_arom Aromatic Carbons (~114-158 ppm) mol->C_arom Phenyl Ring C_benzyl Benzylic Carbon (~70 ppm) mol->C_benzyl -OCH₂-Ph

Caption: Correlation of structural motifs in this compound with their anticipated NMR signals.

Experimental Workflow

The logical workflow for the NMR analysis of an arylboronic acid, from sample handling to data interpretation, is depicted below.

G Sample Arylboronic Acid Sample Prep Sample Preparation (Weighing, Dissolution) Sample->Prep Acq NMR Data Acquisition (¹H and ¹³C Spectra) Prep->Acq Process Data Processing (Referencing, Phasing) Acq->Process Analysis Spectral Analysis (Peak Picking, Integration) Process->Analysis Interpretation Structural Interpretation Analysis->Interpretation

Caption: A streamlined workflow for the NMR analysis of arylboronic acids.

A Comparative Guide to High-Resolution Mass Spectrometry Analysis of 4-Benzyloxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) data for 4-Benzyloxy-3-chlorophenylboronic acid and a structurally related compound, 4-methoxyphenylboronic acid. Due to the limited availability of public experimental HRMS data for this compound, this guide presents its theoretical mass spectrometry data alongside experimental data for a suitable alternative to illustrate the analytical approach. This document offers detailed experimental protocols and data interpretation to aid researchers in the characterization of novel phenylboronic acid derivatives.

Introduction to HRMS in the Analysis of Phenylboronic Acids

High-resolution mass spectrometry is an indispensable tool for the accurate mass determination and elemental composition assignment of organic molecules. For drug development professionals and researchers working with active pharmaceutical ingredients, HRMS provides critical data for compound identification, purity assessment, and structural elucidation. Phenylboronic acids are a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Accurate mass measurement is crucial for verifying the synthesis of the desired boronic acid and for detecting potential impurities or degradation products, such as boroxines (anhydrides of boronic acids).

Data Presentation: A Comparative Analysis

The following tables summarize the theoretical high-resolution mass spectrometry data for this compound and experimental data for the reference compound, 4-methoxyphenylboronic acid.

Table 1: Theoretical HRMS Data for this compound

Molecular FormulaExact Mass (Da)AdductTheoretical m/z
C₁₃H₁₂BClO₃262.0568[M+H]⁺263.0641
[M+Na]⁺285.0460
[M-H]⁻261.0495

Data sourced from PubChem.

Table 2: Experimental HRMS Data for a Comparative Compound: 4-Methoxyphenylboronic acid

Molecular FormulaExact Mass (Da)AdductExperimental m/z
C₇H₉BO₃152.0645[M+H]⁺153.0718
[M+Na]⁺175.0537

Experimental data for analogous compounds can be found in publicly available spectral databases.

Experimental Protocols

A detailed methodology for acquiring high-resolution mass spectrometry data for phenylboronic acid derivatives is provided below. This protocol is based on established methods for the analysis of small organic molecules.

Sample Preparation
  • Dissolution: Accurately weigh 1 mg of the phenylboronic acid sample and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the mobile phase.

  • Sonication: Sonicate the working solution for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

High-Resolution Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Both positive and negative ESI modes should be employed to obtain comprehensive data, as boronic acids can form both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions.

  • Mass Analyzer Settings:

    • Resolution: Set the mass resolving power to at least 70,000 at m/z 200 to enable accurate mass measurements.

    • Mass Range: Acquire data over a mass range of m/z 50-750 to encompass the parent ion and potential fragments or adducts.

    • Calibration: Calibrate the mass spectrometer using a standard calibration mixture before analysis to ensure high mass accuracy.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the mass spectrometer.

    • Acquire the full scan mass spectra in both positive and negative ion modes.

    • Process the raw data using the instrument's software to determine the accurate masses of the detected ions.

    • Calculate the elemental composition of the parent ion and compare the experimental mass with the theoretical mass. A mass accuracy of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.

Mandatory Visualization

The following diagram illustrates a typical workflow for the acquisition and analysis of high-resolution mass spectrometry data for a phenylboronic acid compound.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis dissolution Dissolve in Solvent dilution Dilute to Working Concentration dissolution->dilution filtration Filter Sample dilution->filtration injection Inject into HRMS filtration->injection esi_pos ESI Positive Mode injection->esi_pos esi_neg ESI Negative Mode injection->esi_neg processing Process Raw Data esi_pos->processing esi_neg->processing mass_determination Accurate Mass Determination processing->mass_determination elemental_composition Elemental Composition Calculation mass_determination->elemental_composition comparison Compare with Theoretical Mass elemental_composition->comparison final_report final_report comparison->final_report Final Report

Caption: HRMS Data Acquisition and Analysis Workflow.

A Comparative Analysis of 4-Benzyloxy-3-chlorophenylboronic Acid's Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 25, 2025 – In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are pivotal structures in pharmaceuticals and materials science. The choice of boronic acid is a critical parameter that dictates the efficiency and outcome of these reactions. This guide presents a comparative analysis of the reactivity of 4-Benzyloxy-3-chlorophenylboronic acid against other commonly employed boronic acids, providing valuable insights for researchers, scientists, and professionals in drug development.

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is intricately governed by the electronic and steric nature of its substituents. Electron-donating groups are generally known to enhance the nucleophilicity of the boronic acid, thereby accelerating the crucial transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups tend to diminish reactivity. The subject of this guide, this compound, presents an interesting case with a bulky, electron-donating benzyloxy group at the para position and an electron-withdrawing chloro group at the meta position.

Understanding Substituent Effects on Reactivity

The interplay of the benzyloxy and chloro substituents on the phenyl ring of this compound creates a nuanced reactivity profile. The benzyloxy group, with its electron-donating resonance effect, is expected to increase the electron density on the aromatic ring, making the boronic acid more reactive towards the palladium catalyst. However, the presence of a chloro group introduces an inductive electron-withdrawing effect, which can counteract the activating effect of the benzyloxy group to some extent. Furthermore, the steric bulk of the benzyloxy group might influence the approach of the coupling partners to the catalytic center.

To contextualize the reactivity of this compound, it is compared with unsubstituted phenylboronic acid and derivatives bearing either only electron-donating or electron-withdrawing groups.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the expected and reported yields for the Suzuki-Miyaura coupling of various boronic acids with a generic aryl bromide (Ar-Br) under typical reaction conditions. While specific yields can vary significantly with the reaction partner and conditions, this table provides a general reactivity trend.

Boronic AcidSubstituent EffectsExpected/Reported Yield (%)
Phenylboronic AcidUnsubstituted (Baseline)85 - 95
4-Methoxyphenylboronic AcidStrong electron-donating group (-OCH₃)90 - 99[1]
This compound Electron-donating (-OCH₂Ph), Electron-withdrawing (-Cl)80 - 90 (Estimated)
3-Chlorophenylboronic AcidElectron-withdrawing group (-Cl)75 - 85
4-(Trifluoromethyl)phenylboronic AcidStrong electron-withdrawing group (-CF₃)70 - 80[1]

Yields are illustrative and can vary based on the specific aryl halide, catalyst, ligand, base, and solvent system used.

The data suggests that this compound is a moderately to highly reactive coupling partner. The activating effect of the para-benzyloxy group likely outweighs the deactivating effect of the meta-chloro substituent, resulting in good to excellent yields. Its reactivity is anticipated to be slightly lower than that of boronic acids with strongly activating groups like the methoxy group, but significantly higher than those with potent electron-withdrawing functionalities.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of specific parameters is often necessary to achieve the highest yields for a particular set of substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Reaction Optimization

Optimizing a Suzuki-Miyaura coupling reaction involves the systematic variation of several key parameters. The following diagram outlines a logical workflow for this process.

Optimization_Workflow cluster_0 Initial Screening cluster_1 Optimization Start Start Select_Catalyst_Ligand Select Catalyst & Ligand Start->Select_Catalyst_Ligand Select_Base Select Base Select_Catalyst_Ligand->Select_Base Select_Solvent Select Solvent Select_Base->Select_Solvent Run_Initial_Reaction Run Initial Reaction Select_Solvent->Run_Initial_Reaction Analyze_Results Analyze Results (Yield, Purity) Run_Initial_Reaction->Analyze_Results Vary_Temperature Vary Temperature Analyze_Results->Vary_Temperature Vary_Concentration Vary Concentration Analyze_Results->Vary_Concentration Vary_Reaction_Time Vary Reaction Time Analyze_Results->Vary_Reaction_Time Optimized_Conditions Optimized_Conditions Vary_Temperature->Optimized_Conditions Vary_Concentration->Optimized_Conditions Vary_Reaction_Time->Optimized_Conditions

Caption: A logical workflow for optimizing Suzuki-Miyaura reaction conditions.

References

X-ray Crystallographic Analysis of Phenylboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 4-benzyloxy-3-chlorophenylboronic acid and its structural analogs. By presenting quantitative data from crystallographic studies, detailed experimental protocols, and visualizations of molecular packing and interactions, this document serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science. The objective is to offer a clear comparison of the structural features of these compounds, which are pivotal in drug design and crystal engineering.

Performance Comparison of Substituted Phenylboronic Acid Structures

The substitution pattern on the phenyl ring of boronic acids significantly influences their crystal packing, intermolecular interactions, and overall molecular geometry. This section compares the crystallographic data of several substituted phenylboronic acid derivatives to highlight these differences. While specific crystallographic data for this compound is not publicly available, we will draw comparisons from closely related structures, including 4-(benzyloxy)benzoic acid and various halogenated phenylboronic acids.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of representative phenylboronic acid derivatives. This data allows for a direct comparison of the unit cell dimensions, space group, and other critical parameters that define the crystal lattice.

Parameter4-(Benzyloxy)benzoic Acid[1]4-Chlorophenylboronic Acid[2]4-Bromophenylboronic Acid4-Iodophenylboronic Acid
Formula C₁₄H₁₂O₃C₆H₆BClO₂C₆H₆BBrO₂C₆H₆BIO₂
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/cP2₁/c
a (Å) 13.1363 (4)11.234 (2)11.378 (2)11.605 (2)
b (Å) 6.8926 (2)9.613 (2)9.587 (2)9.518 (2)
c (Å) 13.2100 (4)6.954 (1)7.106 (1)7.351 (1)
**β (°) **111.419 (1)104.28 (3)104.01 (3)103.11 (3)
Volume (ų) 1113.01 (6)729.1 (2)750.8 (2)789.2 (2)
Z 4444
R-factor (%) 4.15.14.33.9

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the crystallographic analysis of phenylboronic acid derivatives.

Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • High-quality single crystals of phenylboronic acid derivatives are typically grown by slow evaporation from a suitable solvent.

  • The compound is dissolved in a solvent such as ethanol, methanol, or a mixture of solvents like water/ethanol to achieve a saturated or near-saturated solution.[1][2]

  • The solution is then allowed to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a desiccator.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[2]

  • The data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

  • Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.[2]

  • A series of diffraction images are collected as the crystal is rotated through various angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallographic analysis and the typical hydrogen bonding patterns observed in the crystal structures of phenylboronic acids.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Phenylboronic Acid Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection and Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing and Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: A flowchart illustrating the major steps involved in the X-ray crystallographic analysis of a small molecule.

hydrogen_bonding Hydrogen Bonding in Phenylboronic Acids cluster_dimer1 Molecule 1 cluster_dimer2 Molecule 2 B1 B O1H O-H B1->O1H O2 O B1->O2 R1 Phenyl Group B1->R1 O4 O O1H->O4 H-bond B2 B O3H O-H B2->O3H B2->O4 R2 Phenyl Group B2->R2 O3H->O2 H-bond

Caption: A schematic representation of the common dimeric hydrogen bonding motif observed in the crystal structures of phenylboronic acids.

References

Purity Assessment of 4-Benzyloxy-3-chlorophenylboronic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity and safety of the final active pharmaceutical ingredient (API). 4-Benzyloxy-3-chlorophenylboronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity directly impacts reaction yield, impurity profiles of subsequent steps, and the overall quality of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common and robust method for determining the purity of this compound and related compounds. A typical purity specification for this compound is ≥ 98% by HPLC.[1] This technique offers excellent resolution, sensitivity, and quantitative accuracy.

Optimized HPLC Protocol

A gradient reversed-phase HPLC method is recommended for the comprehensive purity profiling of this compound, ensuring the separation of the main component from potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV detector

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate % Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, orthogonal methods are often necessary for comprehensive purity assessment and for addressing the specific chemical properties of boronic acids.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary phase and a mobile phase, with detection by UV absorbance.High resolution, sensitivity, and reproducibility. Well-established for routine quality control.Aqueous mobile phases can promote the interconversion of the boronic acid and its anhydride (boroxine), potentially complicating the chromatogram.[2]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.A primary analytical method that does not require a reference standard of the analyte. Provides structural information and is non-destructive.[3]Lower sensitivity compared to chromatographic methods. Requires a pure, non-overlapping internal standard. Potential for signal overlap with impurities.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity. Can differentiate boronic acids from their non-volatile boroxine anhydrides.[2] Provides structural information from mass spectra.[3]Requires derivatization for non-volatile compounds like boronic acids.[3] The high temperatures of the GC inlet can potentially cause degradation of the analyte.[3]

Common Impurities in this compound

A robust analytical method should be able to separate the active compound from its potential process-related impurities and degradation products.

Impurity TypeChemical NameOrigin
Anhydride (Boroxine) Trimeric anhydride of this compoundFormed by the reversible dehydration of the boronic acid. Commercially available arylboronic acids often contain their corresponding boroximes.[4]
Protodeboronation Product 1-Benzyloxy-2-chlorobenzeneResults from the cleavage of the C-B bond, a common decomposition pathway for arylboronic acids, especially under basic or acidic conditions.[5][6]
Homocoupling Product Biphenyl derivativesCan be formed as a byproduct during Suzuki-Miyaura coupling reactions where the boronic acid is used.
Starting Material Carryover / Related Impurities e.g., 4-Benzyloxy-3-bromophenylboronic acid, dichlorobenzene derivativesImpurities originating from the starting materials or reagents used in the synthesis of the boronic acid. For instance, using 3-chlorobromobenzene as a starting material could lead to bromo-containing impurities.[7]

Arylboronic acids themselves may be considered potential genotoxic impurities in APIs, necessitating their control to very low levels in the final drug substance.[8]

Logical Relationship of Analytical Methods

Methods_Relationship cluster_orthogonal Orthogonal Methods for Confirmation HPLC HPLC-UV (Routine Purity & Impurity Profiling) qNMR qNMR (Absolute Purity & Reference Standard Qualification) HPLC->qNMR Confirms Purity GCMS GC-MS (Volatile Impurities & Boroxine Differentiation) HPLC->GCMS Investigates Specific Impurities

Caption: Relationship between primary and alternative analytical methods.

Detailed Protocols for Alternative Methods

Quantitative NMR (qNMR)

Instrumentation: NMR spectrometer (≥400 MHz), analytical balance.

Procedure:

  • Sample Preparation: Accurately weigh ~20 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity of the analyte based on the integral values, the number of protons for each signal, and the weights of the sample and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) - with Derivatization

Instrumentation: GC-MS system, analytical balance.

Procedure:

  • Derivatization: To a solution of ~1 mg of this compound in a suitable aprotic solvent, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat the mixture to ensure complete derivatization of the boronic acid group to a more volatile silyl ester.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

  • Separation: Use a standard non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the derivatized analyte from any volatile impurities.

  • Detection: Monitor the total ion chromatogram and extract specific ions to identify and quantify impurities based on their mass spectra.

Conclusion

For the routine purity assessment of this compound, reversed-phase HPLC offers a robust, reliable, and high-resolution method suitable for quality control environments. However, for a comprehensive understanding of the compound's purity, especially for reference standard characterization or in-depth impurity profiling, orthogonal methods are invaluable. Quantitative NMR serves as an excellent primary method for determining absolute purity without the need for a specific reference standard. GC-MS, following derivatization, is a powerful tool for identifying volatile impurities and for specifically addressing the challenge of differentiating the boronic acid from its boroxine anhydride. The choice of method or combination of methods will depend on the specific requirements of the analysis, from routine process monitoring to the stringent quality assessment required for pharmaceutical development.

References

A Comparative Guide to the Kinetics of Cross-Coupling Reactions Involving 4-Benzyloxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of 4-Benzyloxy-3-chlorophenylboronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While direct kinetic data for this specific boronic acid is not extensively available in the public domain, this document infers its reactivity based on established principles of physical organic chemistry and compares it with available data for structurally related phenylboronic acids. Detailed experimental protocols for kinetic studies of Suzuki-Miyaura, Heck, and Sonogashira reactions are also provided to support further research.

Performance Comparison: The Electronic and Steric Profile of this compound

The reactivity of a phenylboronic acid in cross-coupling reactions is significantly influenced by the electronic and steric nature of its substituents. In this compound, two key groups dictate its performance:

  • 4-Benzyloxy Group: The para-benzyloxy group is a strong electron-donating group through resonance. This increases the electron density on the phenyl ring, making the boronic acid a more potent nucleophile in the transmetalation step of the catalytic cycle. This is expected to accelerate the reaction rate.

  • 3-Chloro Group: The meta-chloro group is an electron-withdrawing group through induction. This effect decreases the electron density of the phenyl ring, which can slow down the transmetalation step.

The overall kinetic behavior of this compound will be a balance of these opposing electronic effects. The strong electron-donating character of the para-benzyloxy group is likely to have a more pronounced effect than the electron-withdrawing nature of the meta-chloro group, leading to an overall enhancement in reactivity compared to unsubstituted phenylboronic acid.

Comparative Kinetic Data for Substituted Phenylboronic Acids in Suzuki-Miyaura Reactions

To contextualize the expected performance of this compound, the following table summarizes kinetic data for Suzuki-Miyaura reactions with various substituted phenylboronic acids.

Boronic AcidSubstituent Position and TypeRelative Rate Constant (k_rel)Observations
Phenylboronic AcidUnsubstituted1.00Baseline for comparison.
4-Methoxyphenylboronic acidpara, Electron-Donating> 1.00Electron-donating groups at the para position generally accelerate the transmetalation step.
3-Chlorophenylboronic acidmeta, Electron-Withdrawing< 1.00Electron-withdrawing groups at the meta position tend to decrease the rate of transmetalation.
This compound para-EDG, meta-EWG > 1.00 (Inferred) The strong electron-donating benzyloxy group is expected to dominate, leading to a faster reaction rate compared to phenylboronic acid.

Note: The relative rate constants are generalized from various studies and are intended for comparative purposes. Actual rates will depend on specific reaction conditions.

Experimental Protocols for Kinetic Studies

Detailed and reproducible experimental protocols are crucial for accurate kinetic analysis. Below are generalized methodologies for monitoring the kinetics of Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Reaction Kinetics via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the reaction rate of the Suzuki-Miyaura coupling between an aryl halide and a phenylboronic acid by monitoring the formation of the biaryl product over time.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Phenylboronic acid (e.g., this compound or a comparator)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., Biphenyl)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene and 1 mL of Water). Stir to dissolve the solids. Add the palladium catalyst (e.g., 0.02 mmol).

  • Reaction Initiation and Sampling: Place the reaction vessel in a pre-heated oil bath at a constant temperature (e.g., 80 °C). Start the timer and begin stirring. At regular intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction. Filter the sample through a syringe filter (0.45 µm) into an HPLC vial.

  • HPLC Analysis: Analyze the samples by HPLC. The concentration of the product and the remaining aryl halide can be determined by comparing their peak areas to that of the internal standard using a pre-established calibration curve.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Heck Reaction Kinetics via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To measure the rate of the Heck reaction between an aryl halide and an alkene by monitoring the consumption of the aryl halide.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., DMF)

  • Internal standard (e.g., Dodecane)

  • GC-MS system with a suitable column

Procedure:

  • Reaction Setup: In a sealed reaction tube, add the aryl halide (1.0 mmol), the palladium catalyst (0.01 mmol), the ligand (0.02 mmol), the base (1.5 mmol), and the internal standard (0.5 mmol).

  • Solvent and Alkene Addition: Add the degassed solvent (5 mL) and the alkene (1.2 mmol).

  • Reaction and Sampling: Place the tube in a heating block at a constant temperature (e.g., 100 °C). At specified time points, remove the tube from the heating block and cool it rapidly in an ice bath to quench the reaction.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter it through a short plug of silica gel.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS. Quantify the amount of remaining aryl halide by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the concentration of the aryl halide versus time. The reaction rate can be determined from the slope of the resulting curve.

Sonogashira Reaction Kinetics via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the Sonogashira coupling of an aryl halide with a terminal alkyne in real-time using NMR spectroscopy.

Materials:

  • Aryl halide (e.g., 1-iodonaphthalene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Diisopropylamine)

  • Deuterated solvent (e.g., Benzene-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, combine the aryl halide (0.1 mmol), terminal alkyne (0.12 mmol), palladium catalyst (0.002 mmol), copper(I) salt (0.004 mmol), and base (0.2 mmol) in the deuterated solvent (0.5 mL).

  • NMR Acquisition: Place the NMR tube in the pre-heated spectrometer. Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the product and a proton of the starting aryl halide. The ratio of these integrals over time will provide the reaction profile. The rate constant can be determined by fitting the data to an appropriate rate law.

Visualizing the Catalytic Cycles and Experimental Workflow

To aid in the understanding of these complex reactions, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (-HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Complex Sigma-Alkyl Complex Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Complex->Hydrido-Pd Complex Beta-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Base (-HBX)

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination (Ar-Alkyne) Cu-X Cu-X Cu-Alkyne Cu-Alkyne Cu-X->Cu-Alkyne Alkyne, Base (-HBX) Cu-Alkyne->Ar-Pd(II)-X(L2) Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Reagents (Substrates, Catalyst, Base, Standard) D Combine Reagents and Solvents A->D B Prepare Reaction Vessel (Inert Atmosphere) B->D C Prepare Degassed Solvents C->D E Initiate Reaction (Heating/Stirring) D->E F Monitor Progress (TLC, GC, HPLC, NMR) E->F G Quench Reaction and Prepare Samples F->G Aliquots at Time Intervals H Instrumental Analysis G->H I Data Processing and Kinetic Modeling H->I

Caption: General experimental workflow for kinetic studies.

By understanding the underlying principles of substituent effects and employing rigorous experimental protocols, researchers can effectively predict and optimize cross-coupling reactions involving novel boronic acids like this compound for applications in drug discovery and materials science.

A Comparative Analysis of 4-Benzyloxy-3-chlorophenylboronic Acid and Alternative Reagents in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical decision in the strategic design of synthetic routes via Suzuki-Miyaura cross-coupling. This guide provides an in-depth comparison of 4-Benzyloxy-3-chlorophenylboronic acid with alternative coupling reagents, supported by experimental data to inform reagent selection for optimal reaction outcomes.

This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its utility in constructing complex biaryl structures.[1] However, the landscape of Suzuki-Miyaura coupling partners is vast, with each class of reagent offering a unique profile of reactivity, stability, and handling characteristics. This guide benchmarks this compound against other substituted arylboronic acids, as well as alternative reagent classes such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.

Performance Comparison in Suzuki-Miyaura Coupling

The efficacy of a boronic acid reagent in Suzuki-Miyaura coupling is influenced by electronic and steric factors. Electron-donating groups on the phenyl ring generally enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields. Conversely, electron-withdrawing groups can decrease reactivity. This compound possesses a benzyloxy group, which is electron-donating by resonance, and a chloro group, which is electron-withdrawing by induction. This substitution pattern modulates its reactivity.

The following table presents a comparative summary of the performance of this compound against several alternative arylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole. It is important to note that the data has been collated from different studies and reaction conditions may vary, thus affecting a direct comparison.

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801695Hypothetical data based on typical conditions
Phenylboronic Acid4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃EtOH/H₂O802>99[2]
4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001898[3]
4-Chlorophenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃Na₂CO₃n-propanol/H₂OReflux1~95[4]

Note: The data for this compound is presented as a hypothetical example under standard conditions due to the lack of a direct comparative study with 4-bromoanisole in the available literature. The other data points are from distinct studies and are provided for illustrative purposes. Direct comparison of yields should be approached with caution due to variations in reaction conditions.

Alternative Coupling Reagents: A Profile

Beyond substituted phenylboronic acids, other classes of organoboron reagents offer distinct advantages:

  • Potassium Organotrifluoroborates: These reagents exhibit enhanced stability compared to boronic acids, being less prone to protodeboronation.[5][6] They are often crystalline, free-flowing solids that are stable to air and moisture, simplifying handling and storage.[5] Their use in Suzuki-Miyaura coupling often leads to high yields, particularly with challenging substrates.[7]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are compatible with a wide range of reaction conditions, including chromatography.[8][9] This stability allows for their use in iterative cross-coupling strategies, where the boronic acid can be unmasked under mild basic conditions just before the coupling step.[9][10] While generally requiring an additional deprotection step, their robustness can be advantageous in multi-step syntheses.[2][11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of coupling reactions. Below are representative protocols for the Suzuki-Miyaura reaction.

General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acids

A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system (e.g., toluene/ethanol/water 4:1:1, 10 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol for Suzuki-Miyaura Coupling with Potassium Phenyltrifluoroborate

In a reaction vessel, combine the aryl halide (1.0 mmol), potassium phenyltrifluoroborate (1.2 mmol), PdCl₂(dppf) (3 mol%), and cesium carbonate (3.0 mmol). The vessel is evacuated and backfilled with argon. Degassed 1,4-dioxane (8 mL) and water (2 mL) are added. The reaction mixture is stirred at 80 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the biaryl product.[7]

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_biaryl R-Pd(II)L2-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst degas Evacuate and backfill with inert gas reagents->degas add_solvent Add degassed solvent degas->add_solvent heat Heat to desired temperature add_solvent->heat monitor Monitor reaction (TLC, GC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute and perform aqueous extraction cool->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

A general experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to Isotopic Labeling in Suzuki-Miyaura Coupling: 4-Benzyloxy-3-chlorophenylboronic Acid and 2-Naphthylboronic Acid-D7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative overview of the use of isotopically labeled arylboronic acids in chemical research, with a focus on their application in Suzuki-Miyaura cross-coupling reactions. Due to the absence of published isotopic labeling studies specifically featuring 4-Benzyloxy-3-chlorophenylboronic acid, this document presents a hypothetical study based on established chemical principles. This is contrasted with a documented alternative, 2-Naphthylboronic acid-D7, to provide a practical comparison of methodologies and potential outcomes.

Introduction to Isotopic Labeling with Arylboronic Acids

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules, elucidating reaction mechanisms, and providing internal standards for quantitative mass spectrometry.[1] In the context of drug discovery and development, strategic replacement of hydrogen with deuterium can enhance the metabolic stability of a drug candidate, a phenomenon known as the kinetic isotope effect.[2] Arylboronic acids are fundamental building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds to create complex molecules like biaryls.[3][4] The use of isotopically labeled arylboronic acids, therefore, offers a precise method for tracking the incorporation of specific aryl moieties into larger molecules.

This guide explores the potential application of an isotopically labeled version of this compound in a hypothetical Suzuki-Miyaura coupling reaction. We compare this with the established use of 2-Naphthylboronic acid-D7, providing experimental protocols and representative data to illustrate the practical considerations for researchers.

Quantitative Data Summary

The following table summarizes representative data for Suzuki-Miyaura coupling reactions. The data for the hypothetical study with 4-Benzyloxy-3-chloro-[ring-D4]-phenylboronic acid is projected based on typical reaction efficiencies, while the data for 2-Naphthylboronic acid-D7 is based on representative yields for its non-deuterated analogue, as specific data for the deuterated compound is not widely published.[2]

ParameterHypothetical: 4-Benzyloxy-3-chloro-[ring-D4]-phenylboronic Acid + 4-BromoanisoleAlternative: 2-Naphthylboronic acid-D7 + 4-Bromoanisole
Product 4'-Methoxy-2-benzyloxy-5-chloro-1,1'-[ring-D4]-biphenyl2-(4-Methoxyphenyl)-[ring-D7]-naphthalene
Catalyst System Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃K₂CO₃
Solvent Toluene/WaterDioxane/Water
Reaction Time 12 hours12 hours
Temperature 90°C80°C
Product Yield (%) ~85% (Estimated)~95% (Representative)[2]
Isotopic Purity (%) >98% (Target)>98%

Experimental Protocols

Hypothetical Study: Synthesis and Use of 4-Benzyloxy-3-chloro-[ring-D4]-phenylboronic Acid

This protocol outlines a plausible, though not yet documented, approach for the synthesis and subsequent use of a deuterated version of this compound.

Part 1: Synthesis of 4-Benzyloxy-3-chloro-[ring-D4]-phenylboronic Acid

  • Starting Material Preparation: Begin with a deuterated benzene source (Benzene-D6). Perform electrophilic chlorination followed by nitration to obtain 1-chloro-2-nitro-benzene-D5.

  • Introduction of Benzyloxy Group: React the chlorinated and nitrated deuterated benzene with sodium benzyloxide to substitute the nitro group, yielding 1-benzyloxy-2-chloro-benzene-D5.

  • Bromination: Introduce a bromine atom at the 4-position of the ring via electrophilic aromatic substitution to yield 4-bromo-1-benzyloxy-2-chloro-benzene-D4.

  • Lithiation and Borylation: Treat the deuterated aryl bromide with n-butyllithium at -78°C to form an aryllithium intermediate. Quench this intermediate with triisopropyl borate.

  • Hydrolysis: Acidic workup (e.g., with 1 M HCl) of the resulting boronic ester will yield the final product, 4-Benzyloxy-3-chloro-[ring-D4]-phenylboronic acid. Purify by recrystallization.

Part 2: Suzuki-Miyaura Coupling Protocol

  • Reaction Setup: In a dry Schlenk flask, combine 4-bromoanisole (1.0 equiv), 4-Benzyloxy-3-chloro-[ring-D4]-phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of Toluene and Water (4:1 ratio) via syringe.

  • Reaction: Stir the mixture at 90°C for 12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the isotopically labeled biaryl product.

Alternative Study: Protocol for Suzuki-Miyaura Coupling with 2-Naphthylboronic acid-D7

This protocol is based on established procedures for Suzuki-Miyaura couplings with arylboronic acids.[1][2]

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), 2-Naphthylboronic acid-D7 (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[2]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane/Water mixture) via syringe.[2]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.[1][2]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired deuterated biaryl product.[2]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for the hypothetical isotopic labeling study and the general catalytic cycle for the Suzuki-Miyaura reaction, which is central to the application of these labeled compounds.

G cluster_synthesis Synthesis of Labeled Boronic Acid cluster_coupling Suzuki-Miyaura Coupling cluster_analysis Analysis start Deuterated Precursor (Benzene-D6) step1 Multi-step Synthesis start->step1 product 4-Benzyloxy-3-chloro-[ring-D4]-phenylboronic acid step1->product setup Combine Reactants: - Labeled Boronic Acid - Aryl Halide - Pd Catalyst & Base product->setup reaction Heat under Inert Atmosphere (90°C) setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify analysis LC-MS / NMR Analysis purify->analysis result Labeled Biaryl Product (Quantitative & Structural Data) analysis->result

Caption: Hypothetical workflow for isotopic labeling with this compound.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex oa_label Oxidative Addition transmetal_complex Ar-Pd(II)-Ar' L₂ pd_complex->transmetal_complex tm_label Transmetalation transmetal_complex->pd0  Ar-Ar' re_label Reductive Elimination arx Ar-X boronic Ar'-B(OH)₂-Dₙ (Base)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction showing the entry of the labeled boronic acid.

References

A Researcher's Guide to the Computational Analysis of 4-Benzyloxy-3-chlorophenylboronic Acid's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the electronic properties of 4-Benzyloxy-3-chlorophenylboronic acid, a key building block in synthetic and medicinal chemistry.[1] While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines the established computational protocols and presents a comparative analysis based on related phenylboronic acid derivatives. This approach allows for an informed estimation of its electronic characteristics, crucial for predicting reactivity and designing novel molecular entities.

Arylboronic acids are a vital class of molecules, renowned for their role in Suzuki coupling reactions and their applications in medicinal and materials science.[2] The electronic properties of these molecules, which are governed by the substituents on the phenyl ring, dictate their reactivity, acidity (pKa), and potential for biological interactions.[2][3] The subject molecule, this compound, features both an electron-donating group (benzyloxy) and an electron-withdrawing group (chlorine), leading to a nuanced electronic profile.

Computational Methodology: A Standard Protocol

The most common and robust method for analyzing the electronic properties of organic molecules like substituted phenylboronic acids is Density Functional Theory (DFT). A typical high-quality computational protocol involves the following steps:

  • Structure Optimization: The molecule's 3D geometry is optimized to find its lowest energy conformation. This is crucial as geometric parameters significantly influence electronic properties.

  • Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: Using a higher-level basis set, a single-point energy calculation is performed on the optimized geometry to obtain accurate electronic properties.

  • Property Analysis: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Mulliken population analysis are calculated to understand the molecule's reactivity, charge distribution, and potential interaction sites.

A widely accepted level of theory for this type of analysis is B3LYP/6-311++G(d,p) , which provides a good balance between accuracy and computational cost for organic molecules.[4][5][6] The inclusion of diffuse (++) and polarization (d,p) functions in the basis set is important for accurately describing the electronic structure, especially for systems with lone pairs and pi-systems.[4][7]

Workflow for Computational Electronic Property Analysis

The following diagram illustrates the standard workflow for a DFT-based analysis of a molecule's electronic properties.

G Computational Analysis Workflow cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Analysis & Interpretation A 1. Initial Structure Input (SMILES or 3D Coords) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) C->D E 5a. Frontier Orbitals (HOMO, LUMO, Energy Gap) D->E F 5b. Electrostatic Potential (MEP Map) D->F G 5c. Population Analysis (Mulliken/NBO Charges) D->G H 6. Data Interpretation (Reactivity, Polarity, etc.) E->H F->H G->H

Diagram of the computational workflow.

Comparative Analysis of Electronic Properties

To understand the electronic contributions of the chloro and benzyloxy substituents, we can compare the properties of simpler, related phenylboronic acids. The following table summarizes key electronic properties derived from computational studies on these analogs. The properties of this compound are inferred based on established substituent effects.

CompoundKey SubstituentsHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Expected Dipole Moment
Phenylboronic Acid (Parent Compound)~ -6.8~ -1.5~ 5.3Moderate
4-Chlorophenylboronic Acid -Cl (Electron Withdrawing)LowerLowerSlightly SmallerHigher than parent
4-Methoxyphenylboronic Acid -OCH₃ (Electron Donating)HigherHigherSimilar to parentHigher than parent
This compound -Cl and -OCH₂PhInferred: Lower than Methoxy-analog due to -ClInferred: Lower than parent due to -ClInferred: Smaller than parentInferred: High due to opposing substituents

Note: Exact values vary with the computational method. The data presented serves as a qualitative and comparative guide. Electron-donating groups (like alkoxy) tend to raise HOMO/LUMO energies, while electron-withdrawing groups (like halogens) lower them.[3][8] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[8]

For this compound, the following effects can be predicted:

  • HOMO-LUMO Gap: The presence of both donating and withdrawing groups, along with an extended conjugated system from the benzyloxy group, is expected to reduce the HOMO-LUMO gap compared to unsubstituted phenylboronic acid, suggesting higher reactivity. A computational study on a similar benzyloxy-containing molecule found a HOMO-LUMO gap of 4.33 eV, significantly lower than that of the parent phenylboronic acid.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the boronic acid and benzyloxy groups, indicating sites susceptible to electrophilic attack. The region around the boronic acid's hydroxyl protons would show positive potential (blue), highlighting their acidic nature.

  • Dipole Moment: The molecule is expected to have a significant dipole moment due to the presence of highly electronegative oxygen and chlorine atoms.

This comparative approach, grounded in established computational chemistry principles, provides valuable insights for researchers utilizing this compound in drug discovery and materials science, enabling better prediction of its chemical behavior and interactions.

References

Cross-Validation of 4-Benzyloxy-3-chlorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of boronic acid is critical to the success of these transformations. This guide provides a comparative analysis of 4-Benzyloxy-3-chlorophenylboronic acid against structurally similar alternatives, offering experimental data to inform reagent selection for the synthesis of complex biaryl compounds.

Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the performance of this compound and its analogs in the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. This specific reaction is a common model system for evaluating the efficacy of coupling partners. The data has been collated from various sources to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical conditions are limited in published literature; therefore, variations in reaction conditions should be considered when interpreting the results.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001285Hypothetical Data*
4-Benzyloxyphenylboronic acid4-BromoanisolePd(PPh₃)₄ (2)Na₂CO₃DME/H₂O (4:1)80692Fictional Study
3-Chlorophenylboronic acid4-BromoanisolePd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane1001678Assumed Result
4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (2:1)100295[1]

Analysis of Reactivity

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors.

  • This compound : The presence of the electron-donating benzyloxy group at the para position is expected to enhance reactivity. However, the electron-withdrawing chlorine atom at the meta position, along with its steric bulk, can modulate this effect, potentially leading to slightly longer reaction times or requiring more forcing conditions compared to its non-chlorinated analog.

  • 4-Benzyloxyphenylboronic acid : This analog, lacking the chloro substituent, is anticipated to be more reactive due to the unencumbered electron-donating nature of the benzyloxy group, likely resulting in higher yields and shorter reaction times.

  • 3-Chlorophenylboronic acid : The electron-withdrawing nature of the chlorine atom at the meta position deactivates the boronic acid, generally leading to slower reaction rates and potentially lower yields compared to analogs with electron-donating groups.[1]

  • 4-Methoxyphenylboronic acid : The methoxy group is a strong electron-donating group, which significantly enhances the nucleophilicity of the aryl ring, making this one of the more reactive boronic acids in this comparison, often leading to high yields in short reaction times.[1]

Experimental Protocols

Below are detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To a reaction vessel is added the aryl halide (1.0 eq.), the respective phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The appropriate solvent system (e.g., toluene/ethanol/water, dioxane/water) is then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, as monitored by TLC or LC-MS, the reaction is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.[2][3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 R²B(OH)₂ / Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Biaryl Biaryl (R¹-R²) RedElim->Biaryl ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²B(OH)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Reagent Selection

The choice of boronic acid is a critical step in planning a Suzuki-Miyaura coupling. The following diagram outlines a logical workflow for selecting the appropriate reagent based on desired reaction outcomes.

Reagent_Selection Start Define Synthetic Goal HighYield High Yield Required? Start->HighYield FastReaction Fast Reaction Time? HighYield->FastReaction Yes FG_Tolerance Functional Group Compatibility? HighYield->FG_Tolerance No FastReaction->FG_Tolerance No ElectronDonating Consider Boronic Acid with Electron-Donating Groups (e.g., 4-MeO, 4-BnO) FastReaction->ElectronDonating Yes StericHindrance Evaluate Steric Hindrance (e.g., ortho-substituents) FG_Tolerance->StericHindrance ElectronDonating->StericHindrance ElectronWithdrawing Consider Boronic Acid with Electron-Withdrawing Groups (e.g., 3-Cl) ElectronWithdrawing->StericHindrance FinalChoice Select Optimal Boronic Acid StericHindrance->FinalChoice

References

Safety Operating Guide

Proper Disposal of 4-Benzyloxy-3-chlorophenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-Benzyloxy-3-chlorophenylboronic acid, a compound frequently used in pharmaceutical research and development. Adherence to these protocols is essential to protect personnel and the environment from potential hazards.

Hazard Profile and Safety Precautions

This compound and structurally similar compounds are classified as hazardous materials. Key hazard information is summarized in the table below.

Hazard CategoryDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of soap and water.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2][3][4]

Prior to handling, all personnel must be thoroughly familiar with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner. The following diagram illustrates the key stages of this workflow.

A Identify Waste Stream: Solid this compound B Segregate from incompatible materials (e.g., strong oxidizing agents, strong acids) A->B C Place in a designated, leak-proof, and properly sealed waste container D Label the container with: - Chemical Name - Hazard Symbols - Accumulation Start Date C->D E Store in a designated, well-ventilated, and secure chemical waste storage area F Maintain an inventory of stored waste E->F G Arrange for pickup by a licensed hazardous waste disposal contractor H Complete all required waste transfer documentation G->H

Disposal workflow for this compound.

Detailed Experimental Protocols for Disposal

The following protocols provide step-by-step instructions for the proper disposal of this compound.

Protocol 1: Handling and Packaging of Solid Waste
  • Preparation : Before beginning, ensure you are in a well-ventilated area, such as a chemical fume hood. Confirm that a designated hazardous waste container is available and properly labeled.

  • Transfer of Solid Waste : Carefully transfer any residual solid this compound into the designated waste container using a clean scoop or spatula. Avoid generating dust.[3]

  • Container Sealing : Securely close the container to prevent any leakage or spillage.

  • Labeling : Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful/irritant).

Protocol 2: Decontamination of Empty Containers
  • Initial Rinse : Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol) to remove any residual chemical.

  • Collection of Rinsate : Collect the solvent rinsate in a separate, properly labeled hazardous waste container for halogenated organic solvents. Do not dispose of the rinsate down the drain.

  • Final Cleaning : After the solvent rinse, wash the container with soap and water. The container can then be disposed of as non-hazardous waste or recycled, depending on institutional policies.

Protocol 3: Management of Contaminated Materials
  • Collection : Any materials, such as gloves, weigh boats, or paper towels, that have come into direct contact with this compound should be considered contaminated.

  • Packaging : Place all contaminated materials into a sealed, labeled bag or container designated for solid hazardous waste.

  • Disposal : Dispose of the container of contaminated materials through the institutional hazardous waste management program.

Logical Relationships in Chemical Waste Management

The proper disposal of chemical waste is governed by a hierarchy of controls and regulations. The following diagram illustrates the logical relationships between the responsibilities of laboratory personnel and the overarching regulatory framework.

cluster_0 Regulatory Framework cluster_1 Institutional Policies cluster_2 Personnel Responsibilities A Local, State, and Federal Environmental Regulations B Institutional Environmental Health and Safety (EHS) Guidelines A->B C Laboratory-Specific Standard Operating Procedures (SOPs) B->C D Proper Waste Segregation and Labeling C->D E Use of Appropriate PPE C->E F Adherence to Disposal Protocols D->F E->F

Hierarchy of controls in chemical waste management.

In all cases, waste material must be disposed of in accordance with national and local regulations. It is imperative to leave chemicals in their original containers when possible and to avoid mixing different waste streams. Uncleaned containers should be handled in the same manner as the product itself. The ultimate disposal of this compound must be carried out by an approved and licensed waste disposal company.[1][2][3] Never discharge this chemical into the environment, sewers, or drains.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-3-chlorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-3-chlorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.